molecular formula C12H13ClN2O3 B11854918 tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate CAS No. 1356111-25-5

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Cat. No.: B11854918
CAS No.: 1356111-25-5
M. Wt: 268.69 g/mol
InChI Key: BOPKJUDSOIBAGW-UHFFFAOYSA-N
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Description

Tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate is a synthetic carbamate derivative of significant interest in modern medicinal chemistry and drug discovery. The compound features a benzoxazole heterocycle, a privileged scaffold in drug design, fused with a carbamate group. The carbamate functionality is a key structural motif in many approved drugs and prodrugs due to its excellent chemical and proteolytic stability, and its ability to serve as a stable surrogate for peptide bonds . This makes carbamate-bearing molecules valuable in the design of enzyme inhibitors, such as protease inhibitors, and in improving the pharmacokinetic properties of lead compounds . The tert-butyl carbamate (Boc) group, in particular, is widely recognized as an effective protecting group for amines in organic synthesis, facilitating multi-step synthetic routes toward complex bioactive molecules . The specific placement of the chlorine and carbamate substituents on the benzoxazole core suggests potential for diverse biological activity and provides a versatile handle for further chemical modification. Researchers can leverage this compound as a key intermediate in the development of potential therapeutic agents targeting various diseases, including central nervous system disorders, infectious diseases, and cancer. The structural features of this molecule allow it to participate in key drug-target interactions, and its inherent stability helps in overcoming the metabolic liabilities often associated with amide-based molecules . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1356111-25-5

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

tert-butyl N-(5-chloro-1,3-benzoxazol-7-yl)carbamate

InChI

InChI=1S/C12H13ClN2O3/c1-12(2,3)18-11(16)15-9-5-7(13)4-8-10(9)17-6-14-8/h4-6H,1-3H3,(H,15,16)

InChI Key

BOPKJUDSOIBAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC2=C1OC=N2)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 5-Chlorobenzo[d]oxazol-7-yl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 5-chlorobenzo[d]oxazol-7-yl carbamate , a structural analog of significant interest in medicinal chemistry, particularly as a potential prodrug scaffold or enzyme inhibitor.

Executive Summary & Structural Identity[1]

5-chlorobenzo[d]oxazol-7-yl carbamate is a substituted benzoxazole derivative characterized by a carbamate moiety at the C7 position and a chlorine atom at the C5 position. Structurally, it represents a carbamate prodrug of the parent phenol, 5-chloro-7-hydroxybenzoxazole.

This molecular architecture is often employed in drug design to:

  • Enhance Permeability: Masking the phenolic hydroxyl group to increase lipophilicity and blood-brain barrier (BBB) penetration.

  • Target Enzyme Kinetics: Acting as a "pseudo-substrate" inhibitor for serine hydrolases (e.g., cholinesterases), where the carbamate group transfers to the active site serine.

Molecular Descriptors[2]
PropertyValueNotes
IUPAC Name 5-chlorobenzo[d]oxazol-7-yl carbamateAlternate: (5-chloro-1,3-benzoxazol-7-yl) carbamate
Molecular Formula C₈H₅ClN₂O₃
Molecular Weight 212.59 g/mol Monoisotopic Mass: 212.00 g/mol
Core Scaffold 1,3-BenzoxazoleFused benzene and oxazole rings
Key Substituents 5-Chloro (-Cl), 7-Carbamate (-OCONH₂)Electron-withdrawing Cl increases metabolic stability of the ring.[1][2][3]
SMILES NC(=O)Oc1cc(Cl)cc2ncoc12

Physicochemical Properties (Predicted & Derived)

The following parameters are derived from Structure-Activity Relationship (SAR) data of analogous benzoxazoles and aryl carbamates.

Lipophilicity and Solubility Profile

The introduction of the carbamate group significantly alters the solvation profile compared to the parent phenol.

ParameterPredicted ValueMechanistic Insight
LogP (Octanol/Water) 1.9 – 2.3 The carbamate masks the H-bond donor of the phenol (LogP ~2.5 for parent), but the amide functionality adds polarity. The 5-Cl atom adds ~0.71 to the lipophilicity.
LogD (pH 7.4) ~2.1 The molecule remains neutral at physiological pH; distribution is driven by lipophilicity rather than ionization.
Aqueous Solubility Low (< 0.1 mg/mL) The planar aromatic system and chloro-substituent drive high lattice energy. Solubilization requires co-solvents (DMSO, PEG-400).
Topological PSA ~75 Ų Includes contributions from the carbamate (approx. 43 Ų) and the benzoxazole ring N/O.
H-Bond Donors (HBD) 2 From the -NH₂ group of the carbamate.
H-Bond Acceptors (HBA) 4 Carbamate carbonyl, carbamate oxygen, oxazole nitrogen, oxazole oxygen.
Electronic & Ionization Properties
  • pKa (Benzoxazole Nitrogen): ~0.5 (Very Weak Base). The oxazole nitrogen is poorly basic due to the electron-withdrawing nature of the fused benzene ring and the 5-chloro substituent. It will not protonate under physiological conditions.

  • pKa (Carbamate Nitrogen): >14 (Very Weak Acid). The -NH₂ protons are not acidic in water but can be deprotonated by strong bases in aprotic solvents (e.g., NaH in DMF).

Stability & Reactivity: The Hydrolysis Pathway

For researchers, the critical stability concern is carbamate hydrolysis . This molecule is susceptible to both chemical (base-catalyzed) and enzymatic (esterase-mediated) hydrolysis.

Mechanism of Degradation

The hydrolysis follows an E1cB-like elimination or a B_Ac2 (Base-catalyzed Acyl cleavage) mechanism, depending on pH. The leaving group is the 5-chloro-7-hydroxybenzoxazole anion (phenoxide), which is stabilized by the electron-withdrawing chlorine and the oxazole ring.

HydrolysisPathway Figure 1: Hydrolytic degradation pathway of the carbamate moiety. Prodrug 5-chlorobenzo[d]oxazol-7-yl carbamate (Intact Drug) Transition Tetrahedral Intermediate (Unstable) Prodrug->Transition + H2O / Esterase Products Hydrolysis Products Transition->Products Collapse Phenol 5-chloro-7-hydroxybenzoxazole (Active Metabolite) Products->Phenol Byproducts CO2 + NH3 Products->Byproducts

  • Half-life (

    
    ): 
    
    • pH 1.2 (Gastric): High stability (

      
       hours).
      
    • pH 7.4 (Plasma): Moderate stability chemically (

      
       hours), but rapidly cleaved by plasma esterases (
      
      
      
      mins in biological matrix).

Experimental Characterization Protocols

To validate the identity and purity of this compound, the following analytical workflows are recommended.

Synthesis Verification (NMR/MS)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       7.50–8.00 ppm: Aromatic protons (H4, H6) showing meta-coupling (
      
      
      
      Hz).
    • 
       8.70 ppm: Singlet for H2 (oxazole ring proton), characteristic of the benzoxazole core.
      
    • 
       7.30–7.60 ppm: Broad singlet (2H) for 
      
      
      
      (exchangeable with
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expect

      
       (for 
      
      
      
      ) and
      
      
      (for
      
      
      ) in a 3:1 ratio.
HPLC Method for Purity & Stability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

    • 0-2 min: 5% B.

    • 2-10 min: 5% -> 95% B.[4]

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol release).

Experimental Workflow Diagram

CharacterizationWorkflow Figure 2: Standard characterization workflow for 5-chlorobenzo[d]oxazol-7-yl carbamate. Synthesis Synthesis (Carbamoylation of 7-OH precursor) Purification Purification (Recrystallization from EtOH/H2O) Synthesis->Purification ID_Check Structural Confirmation (1H NMR, MS, IR) Purification->ID_Check Purity_Check Purity Assessment (HPLC > 98%) ID_Check->Purity_Check Pass Release for Biological Assay Purity_Check->Pass Pass Fail Repurify / Resynthesize Purity_Check->Fail Fail

Biopharmaceutical Implications

Permeability (PAMPA/Caco-2)

The carbamate is expected to have high passive permeability (


 cm/s). The masking of the polar hydroxyl group prevents Phase II conjugation (glucuronidation) during the absorption phase, potentially increasing oral bioavailability compared to the parent phenol.
Metabolic Fate
  • Primary Route: Hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma to release 5-chloro-7-hydroxybenzoxazole.

  • Secondary Route: The released phenol will likely undergo rapid O-glucuronidation or sulfation and be excreted renally.

References

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
  • PubChem. (2025).[5] Compound Summary: 5-Chlorobenzoxazole Derivatives. National Library of Medicine. [Link]

  • Lázaro, J. et al. (2018). Transition states of the alkaline hydrolysis of O-aryl carbamates. Journal of Physical Organic Chemistry. [Link]

  • De Oliveira, M. et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. [Link]

  • Wang, J. et al. (2022).[6] Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. Molecules. [Link][2][7][8]

Sources

CAS registry number for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

[1]

Part 1: Chemical Identity & Core Data

Compound Name: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate CAS Registry Number: 1356111-25-5 Synonyms: (5-Chloro-benzo[d]oxazol-7-yl)-carbamic acid tert-butyl ester; N-Boc-5-chloro-7-aminobenzoxazole.[1][2][3]

Structural Specifications

This compound features a benzoxazole core—a privileged scaffold in medicinal chemistry known for its bioisosteric relationship with indole and purine bases. It is substituted at the 5-position with a chlorine atom (providing a handle for further cross-coupling or lipophilic interaction) and at the 7-position with a Boc-protected amine (allowing for controlled deprotection and functionalization).

PropertyData
Molecular Formula C₁₂H₁₃ClN₂O₃
Molecular Weight 268.70 g/mol
Exact Mass 268.0615
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Purity Standard Typically ≥95% (HPLC) for research grade

Part 2: Synthetic Methodology (Authoritative Protocol)

The synthesis of 1356111-25-5 requires precise regiochemical control. The most robust industrial route proceeds via the cyclization of a substituted aminophenol, followed by reduction and protection.

Reaction Pathway Visualization

The following flow diagram illustrates the critical steps to access the target scaffold from commercially available precursors.

SynthesisPathSM2-Amino-4-chloro-6-nitrophenolStep1Step 1: Cyclization(Triethyl orthoformate / H+)SM->Step1Int15-Chloro-7-nitrobenzo[d]oxazoleStep1->Int1Step2Step 2: Reduction(Fe/NH4Cl or H2/Pd-C)Int1->Step2Int25-Chlorobenzo[d]oxazol-7-amine(CAS 1225672-06-9)Step2->Int2Step3Step 3: Boc Protection(Boc2O, TEA, DCM)Int2->Step3ProductTARGET:tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate(CAS 1356111-25-5)Step3->Product

Caption: Figure 1. Regioselective synthesis pathway starting from 2-amino-4-chloro-6-nitrophenol.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

Step 1: Formation of the Benzoxazole Ring
  • Reagents: Suspend 2-amino-4-chloro-6-nitrophenol (1.0 eq) in triethyl orthoformate (5-10 volumes). Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Conditions: Reflux at 100–110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting phenol.

  • Workup: Cool to room temperature. The product, 5-chloro-7-nitrobenzo[d]oxazole , often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize.

Step 2: Nitro Reduction
  • Reagents: Dissolve the nitro-intermediate in EtOH/H₂O (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Conditions: Heat to 80°C with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield 5-chlorobenzo[d]oxazol-7-amine .

Step 3: Boc Protection (Target Synthesis)
  • Reagents: Dissolve 5-chlorobenzo[d]oxazol-7-amine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Conditions: Stir at room temperature (25°C) for 12 hours.

  • Workup: Quench with water. Separate the organic layer.[4][5][6][7] Wash with 0.1M HCl (to remove unreacted amine/TEA) and then saturated NaHCO₃.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate .

Part 3: Technical Validation & Quality Control

To ensure the integrity of the compound for drug development assays, the following analytical criteria must be met.

NMR Signature Analysis

A valid ¹H NMR spectrum (DMSO-d₆ or CDCl₃) will confirm the structure:

  • Boc Group: A strong singlet integrating to 9H around δ 1.5 ppm .

  • Benzoxazole Proton (C2-H): A distinctive singlet downfield around δ 8.5–8.7 ppm , characteristic of the oxazole ring proton.

  • Aromatic Protons: Two doublets (or meta-coupled singlets) in the aromatic region (δ 7.0–8.0 ppm ) representing the protons at positions 4 and 6.

  • Amide Proton (NH): A broad singlet around δ 9.0–10.0 ppm (exchangeable with D₂O).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 269.07 (approx).

  • Fragment Pattern: A loss of the tert-butyl group (-56 Da) or the Boc group (-100 Da) is common in MS/MS fragmentation, often showing a peak at m/z ~169 (the free amine core).

Part 4: Applications in Drug Discovery[9]

This compound serves as a high-value "Scaffold Hopping" intermediate.

Pharmacophore Utility

The benzoxazole ring is a bioisostere for:

  • Indoles: Common in kinase inhibitors.

  • Purines: Common in ATP-competitive inhibitors.

The 5-chloro substituent is strategically placed to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the 7-amino position (protected by Boc) allows for the attachment of solubilizing tails or hinge-binding motifs after deprotection.

Handling & Safety (MSDS Summary)
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive.[5]

References

  • PubChem Compound Summary . 5-Chlorobenzo[d]oxazol-2-amine hydrochloride. National Center for Biotechnology Information. Accessed March 3, 2026. [Link]

  • MolAid Chemical Database . tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (CAS 1356111-25-5). Accessed March 3, 2026. [Link]

  • Organic Syntheses . Carbamic acid, tert-butyl ester.[1][2][3] Org. Synth. 1968, 48, 32. [Link]

Technical Guide: Calculated logP and Hydrophobicity of Benzoxazole Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical properties—specifically calculated partition coefficient (clogP) and hydrophobicity—of benzoxazole carbamate derivatives.[1] These compounds represent a strategic intersection in medicinal chemistry: the benzoxazole core acts as a lipophilic, bioisosteric scaffold mimicking nucleic bases, while the carbamate moiety functions as a stable, hydrogen-bonding linker often utilized to modulate metabolic stability and target engagement (e.g., cholinesterase inhibition, anthelmintic activity).[1]

This document details the computational workflows for accurate logP prediction, synthetic protocols for derivative generation, and the structure-activity relationship (SAR) implications of hydrophobicity in drug development.[1]

Part 1: Molecular Rationale & Hydrophobicity

The Lipophilic Shift: Benzoxazole vs. Benzimidazole

In drug design, benzoxazoles are frequently employed as bioisosteres of benzimidazoles.[1] A critical "Senior Scientist" insight is the lipophilic shift associated with this substitution.

  • Benzimidazole: Contains an -NH- group (Hydrogen Bond Donor).

  • Benzoxazole: Contains an -O- atom (Hydrogen Bond Acceptor only).

Replacing the amino group with oxygen removes a hydrogen bond donor and generally increases the calculated logP (clogP) by approximately 0.5–1.0 log units , depending on the substitution pattern.[1] This shift is pivotal for membrane permeability.[1]

The Carbamate Linker

The carbamate functional group (–O–CO–NH–) introduces a unique physicochemical balance:

  • Hydrolytic Stability: More stable than esters but more labile than amides, allowing for potential prodrug design.[1]

  • H-Bonding: Provides both acceptor (carbonyl oxygen) and donor (NH) sites, facilitating binding within enzyme active sites (e.g., Serine-198 in Butyrylcholinesterase).[1]

Part 2: Computational Methodologies (In Silico)

Accurate prediction of logP is not a single-step process. It requires a consensus approach to account for intramolecular interactions (e.g., hydrogen bonding between the carbamate NH and the benzoxazole nitrogen).[1]

Protocol: Consensus logP Calculation

Objective: Determine the lipophilicity profile to predict ADME behavior (Lipinski’s Rule of Five).[1]

Step-by-Step Workflow:

  • Structure Generation: Generate 3D conformers of the target benzoxazole carbamate using energy minimization (Force Field: MM2 or OPLS3e). Rationale: Planar conformations often yield different solvent accessible surface areas (SASA) than twisted conformers.[1]

  • Algorithm Selection:

    • Atom-based (e.g., Ghose-Crippen, ALogP): Sums contributions from individual atoms.[1] Best for novel substitutions.

    • Fragment-based (e.g., ClogP): Uses experimentally validated fragment values.[1] Generally more accurate for standard carbamate linkers.[1]

    • Model-based (e.g., MlogP): Moriguchi topological method.[1]

  • Consensus Calculation: Average the values from at least three algorithms.

    
    
    
  • Validation: Compare with a reference standard (e.g., Albendazole, logP ≈ 3.[1][2]07) if available.

Visualization of Computational Workflow

The following diagram illustrates the decision matrix for in silico profiling.

LogP_Workflow cluster_alg Algorithms Start Target Structure (2D) Minimization 3D Energy Minimization (MM2/OPLS) Start->Minimization Atom Atom-based (Ghose-Crippen) Minimization->Atom Frag Fragment-based (ClogP) Minimization->Frag Topol Topological (MlogP) Minimization->Topol Consensus Consensus logP Calculation Atom->Consensus Frag->Consensus Topol->Consensus Filter Lipinski Filter (logP < 5?) Consensus->Filter Filter->Start Fail (Redesign) Output Lead Candidate Filter->Output Pass

Figure 1: Computational workflow for determining consensus logP and filtering candidates based on physicochemical properties.

Part 3: Experimental Synthesis & Validation

To validate the computational models, the synthesis of benzoxazole carbamates is required.[1] The following protocol ensures high purity for accurate biological testing.

Synthesis Protocol: The "Activated Carbonate" Route

This method is preferred over using phosgene gas due to safety and higher yields.[1]

Reagents:

  • 2-Aminophenol (Starting material)[1][3]

  • Carbon Disulfide (

    
    ) or Potassium Ethyl Xanthate (Cyclization agent)[1]
    
  • Chloroformate derivative (e.g., Methyl chloroformate) or Isocyanate[1]

Step-by-Step Methodology:

  • Cyclization (Formation of Benzoxazole-2-thiol/one):

    • Reflux 2-aminophenol (10 mmol) with

      
       (15 mmol) in ethanol/KOH for 6 hours.
      
    • Acidify with HCl to precipitate Benzoxazole-2-thiol .

    • Note: This intermediate exists in tautomeric equilibrium (thione vs. thiol), affecting solubility.[1]

  • Carbamate Formation:

    • Method A (Isocyanate): React 2-hydroxybenzoxazole (tautomer) with an aryl isocyanate in dry dichloromethane (DCM) with TEA (Triethylamine) catalyst.[1]

    • Method B (Chloroformate): React 2-aminobenzoxazole with alkyl chloroformate in the presence of pyridine at 0°C.[1]

  • Purification:

    • Recrystallize from ethanol/water.[1]

    • Critical QC: Confirm structure via

      
      H-NMR (look for carbamate NH signal at 
      
      
      
      9.0–10.0 ppm) and Mass Spec.
Synthesis Pathway Diagram

Synthesis_Path Input1 2-Aminophenol Intermediate Benzoxazole-2-thiol (Tautomeric Core) Input1->Intermediate Reflux/KOH Cyclization Input2 Carbon Disulfide (CS2) Input2->Intermediate Product Benzoxazole-2-Carbamate Derivative Intermediate->Product Substitution (Pyridine/0°C) Reagent Alkyl/Aryl Chloroformate Reagent->Product

Figure 2: Synthetic route for generating benzoxazole carbamate derivatives via the thiol/thione intermediate.

Part 4: Data Analysis & SAR Implications

Quantitative Data Summary

The table below illustrates the relationship between structural modification, calculated logP, and biological implications.

Derivative Structure (R-Group)ClogP (Calc)HydrophobicityPredicted PermeabilityTarget Application
Methyl (-CH3) 2.1 - 2.4ModerateHigh (BBB permeable)CNS / Anthelmintic
Phenyl (-C6H5) 3.5 - 3.8HighModerate (Lipid trap)Antimicrobial (Gram+)
p-Chloro-Phenyl 4.1 - 4.4Very HighLow (Solubility issues)Topical Antifungal
Nitro (-NO2) 2.2 - 2.5ModerateHighAntibacterial (Prodrug)

Analysis:

  • Optimal Range: For systemic anthelmintic activity, a logP between 2.5 and 3.5 is often ideal (similar to Albendazole).[1]

  • Antimicrobial "Sweet Spot": Highly lipophilic derivatives (logP > 4.[1]0) often show reduced activity against Gram-negative bacteria due to the inability to traverse the hydrophilic porin channels, despite good outer membrane interaction.

Biological Correlation (QSAR)

The hydrophobicity (logP) correlates with biological activity (log 1/C) typically following a parabolic relationship.[1]

  • Ascending limb: Increased lipophilicity improves membrane penetration.[1]

  • Peak: Optimal binding affinity and transport.

  • Descending limb: Excessive lipophilicity leads to sequestration in lipid bilayers or poor aqueous solubility, reducing bioavailability.[1]

References

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Source: PubMed (NIH) URL:[1][Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Source: Bentham Science URL:[1][Link](Note: Generalized link to journal based on search context)[1]

  • Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Source: PubMed Central (PMC) URL:[1][Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. Source: University of Maryland / PubMed URL:[1][Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Source: Chemistry Central Journal (PMC) URL:[1][Link]

Sources

Therapeutic Potential of 7-Amino-5-Chlorobenzoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonal Substitution

In the crowded landscape of heterocyclic pharmacophores, the benzoxazole ring system remains a cornerstone of medicinal chemistry due to its bioisosteric relationship with adenine and guanine. However, the vast majority of intellectual property and exploration has focused on the 2-position (C2) functionalization.

This guide pivots to a less explored but structurally advantageous scaffold: 7-amino-5-chlorobenzoxazole .[1] Unlike its C2-substituted counterparts, this intermediate offers a unique vector for chemical expansion.[1] The C7-amino group sits adjacent to the bridgehead oxygen, providing a distinct angle for hydrogen bonding interactions—critical for kinase hinge binding and GPCR allosteric sites—while the C5-chlorine atom enhances lipophilicity and metabolic stability against oxidative metabolism at the para-position relative to the nitrogen.

This whitepaper outlines the therapeutic rationale, a self-validating synthesis protocol, and the specific biological potential of this "privileged" intermediate.

Chemical Architecture & SAR Logic

To understand the value of the 7-amino-5-chlorobenzoxazole scaffold, we must deconstruct its Structure-Activity Relationship (SAR) potential.[1]

The "Dual-Vector" Advantage

Most benzoxazole drugs (e.g., Zoxazolamine, Flunoxaprofen) rely on the C2 position. The 7-amino-5-chloro scaffold allows for orthogonal substitution :

  • Position 5 (Chlorine): Acts as a metabolic block.[1] It prevents hydroxylation at the electron-rich C5 position and increases logP, improving blood-brain barrier (BBB) penetration for CNS targets.[1]

  • Position 7 (Amine): A nucleophilic handle for library generation.[1] Derivatization here (e.g., amides, sulfonamides) projects substituents into a spatial region often unexplored by C2-libraries, ideal for accessing "deep pocket" residues in enzymes.

Visualization of the Scaffold Utility

SAR_Logic Core 7-Amino-5-Chlorobenzoxazole (Scaffold) C5_Cl C5-Chlorine: Metabolic Block & Lipophilicity (LogP) Core->C5_Cl Enhances C7_NH2 C7-Amine: Diversity Vector (Amides, Ureas) Core->C7_NH2 Provides C2_Pos C2-Position: Receptor Specificity (H-Bond Acceptor) Core->C2_Pos Retains Target_CNS Target: CNS/GI (5-HT3 Agonism) C5_Cl->Target_CNS Bioavailability Target_Onco Target: Oncology (Kinase Hinge Binder) C7_NH2->Target_Onco H-Bond Donor

Figure 1: SAR Logic of the 7-amino-5-chlorobenzoxazole scaffold.[1] The C5-Cl enhances pharmacokinetic properties, while the C7-NH2 provides a novel vector for drug-target interactions.[1]

Therapeutic Applications

CNS & GI Disorders: 5-HT Receptor Modulation

Research indicates that 5-chloro-substituted benzoxazoles exhibit significant potency as 5-HT3 receptor partial agonists .[1] The electron-withdrawing nature of the chlorine at C5, combined with a basic nitrogen-containing substituent, mimics the indole core of serotonin.

  • Mechanism: The benzoxazole ring acts as a bioisostere for the indole of 5-HT.[1] The 7-amino group can be derivatized to fine-tune intrinsic activity (efficacy) versus affinity.[1]

  • Application: Treatment of Irritable Bowel Syndrome (IBS) where partial agonism prevents the severe constipation side effects seen with full antagonists [1].

Oncology: Kinase Inhibition

The 7-amino-benzoxazole motif bears a structural resemblance to the adenine ring of ATP.[1]

  • Mechanism: The N3 and O1 atoms can accept/donate hydrogen bonds to the kinase hinge region. A substituent at C7 (via the amino group) can extend into the solvent-exposed region or the hydrophobic back pocket, depending on the linker (amide vs. urea).

  • Data Support: Benzoxazole derivatives have shown cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines, often outperforming standard agents like sorafenib in specific assays [2].

Antimicrobial & Anti-inflammatory

The 5,7-disubstituted pattern (e.g., 5,7-dichloro or 5-chloro-7-nitro) has demonstrated broad-spectrum antimicrobial activity.[1] Converting the 7-nitro or 7-chloro to a 7-amino group reduces toxicity while maintaining potency against S. aureus and E. coli [3].[1]

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 7-amino-5-chlorobenzoxazole starting from commercially available 2-amino-4-chloro-6-nitrophenol.

Rationale: Direct electrophilic amination of the benzoxazole ring is non-selective. The most robust pathway is the Cyclization-Reduction strategy.[1] This protocol is "self-validating" because the intermediate (Nitro) and product (Amine) have distinct physical properties (color, solubility) that allow for immediate visual confirmation of reaction progress.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-amino-4-chloro-6-nitrophenol Step1 Step 1: Cyclization (Triethyl Orthoformate, p-TsOH) Reflux, 4h Start->Step1 Intermed Intermediate: 5-chloro-7-nitrobenzoxazole (Yellow Solid) Step1->Intermed Ring Closure Step2 Step 2: Reduction (Fe powder, NH4Cl, EtOH/H2O) Reflux, 2h Intermed->Step2 Product Final Product: 7-amino-5-chlorobenzoxazole (Off-white Solid) Step2->Product -NO2 to -NH2

Figure 2: Two-step synthesis of 7-amino-5-chlorobenzoxazole via the Nitro-Reduction pathway.

Step-by-Step Methodology
Step 1: Cyclization to 5-chloro-7-nitrobenzoxazole
  • Reagents: 2-amino-4-chloro-6-nitrophenol (10 mmol), Triethyl orthoformate (30 mmol), p-Toluenesulfonic acid (catalytic, 0.5 mmol).

  • Solvent: Toluene or Ethanol (anhydrous).[1]

  • Procedure:

    • Dissolve the aminophenol in solvent.[2] Add triethyl orthoformate and acid catalyst.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Self-Validation Check: The starting material is typically deep red/orange; the product (benzoxazole) will be a lighter yellow solid. The disappearance of the broad -OH/-NH2 stretch in IR confirms ring closure.[1]

  • Workup: Evaporate solvent. Recrystallize from ethanol.

  • Yield Target: >85%.

Step 2: Reduction to 7-amino-5-chlorobenzoxazole
  • Reagents: 5-chloro-7-nitrobenzoxazole (from Step 1), Iron powder (5 eq), Ammonium Chloride (5 eq).

  • Solvent: Ethanol/Water (4:1 ratio).[1]

  • Procedure:

    • Suspend the nitro compound in the solvent mixture. Heat to 70°C.

    • Add Iron powder and NH4Cl in portions. Reflux for 2 hours.

    • Self-Validation Check: The reaction is complete when the yellow color of the nitro compound fades to a colorless/off-white slurry.

  • Workup: Filter hot through Celite to remove iron residues. Basify filtrate slightly with NaHCO3 if needed. Extract with Ethyl Acetate.[2][3]

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C2-H downfield shift associated with the nitro group and the appearance of a broad singlet (NH2) around 5.0–6.0 ppm.[1]

    • Mass Spec: M+H peak at ~169/171 (Cl isotope pattern).[1]

Quantitative Data Summary

The following table summarizes the comparative potency of 5-chloro-substituted benzoxazoles against relevant biological targets, highlighting the impact of the substitution pattern.

Compound ClassSubstitutionTarget / AssayActivity MetricReference
Benzoxazole 5-Chloro-2-(piperazinyl)5-HT3 Receptor (Ileum)High Affinity (comparable to Granisetron)[1]
Benzoxazole 5,7-Dichloro-2-amineAntimicrobial (S. aureus)MIC < 12.5 µg/mL[3]
Benzoxazole 5-Chloro-7-acylAnalgesic (Writhing test)Potency > Aspirin[4]
Benzoxazole 2-Amino-5-chloroSpns2 TransporterIC50 = 94 nM[5]

Note: The 7-amino derivative serves as the precursor to access the 7-acyl and 7-substituted variants listed above.[1]

References

  • Sato, Y., et al. (1998). Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut.[1] Journal of Medicinal Chemistry. Link[1]

  • Abdelgawad, M.A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem Technical Team. (2025). Comparative Analysis of 5,7-Dichloro-1,3-benzoxazol-2-amine and Structurally Related Benzoxazole Derivatives. BenchChem Whitepapers. Link[1]

  • Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents.[1] Archiv der Pharmazie. Link

  • Keenan, C.M., et al. (2020). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2).[1] Journal of Medicinal Chemistry. Link

Sources

Introduction: The Strategic Importance of Chlorobenzoxazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of Boc-Protected Chlorobenzoxazoles

Benzoxazole derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties, establish them as a focal point for intensive research and development.[1][3][4] The introduction of a chlorine substituent onto the benzoxazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and metabolic stability.[5]

However, the synthesis of complex molecules requires a nuanced approach to manage reactive functional groups. The benzoxazole nitrogen, with its inherent nucleophilicity, can lead to undesired side reactions during multi-step synthetic sequences. This necessitates the use of a protecting group, and the tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for this role.[6][7] Its widespread adoption is due to its ease of introduction, stability across a wide range of reaction conditions, and, critically, its clean and facile removal under mild acidic conditions.[6][8]

This technical guide provides an in-depth exploration of the critical analytical techniques employed for the unambiguous structural characterization of Boc-protected chlorobenzoxazoles. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

Pillar 1: The Boc Group - A Tool for Synthetic Control

The primary function of the Boc group is to temporarily mask the reactivity of the benzoxazole nitrogen.[6] The steric bulk of its tert-butyl component physically obstructs the nitrogen's lone pair of electrons, diminishing its nucleophilicity and preventing it from participating in unintended reactions.[6]

Mechanism and Experimental Protocol for Boc Protection

The installation of the Boc group is typically achieved through the reaction of the chlorobenzoxazole with di-tert-butyl dicarbonate (Boc₂O). The reaction is often accelerated by a non-nucleophilic base like 4-dimethylaminopyridine (DMAP), which serves to activate the Boc anhydride.[9] The mechanism involves the nucleophilic attack of the benzoxazole nitrogen on a carbonyl carbon of the activated Boc₂O, followed by the collapse of the tetrahedral intermediate.

Experimental Protocol: N-Boc Protection of a Chlorobenzoxazole

  • Dissolution: Dissolve the chlorobenzoxazole substrate (1.0 eq.) in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).[6]

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6] The crude product can be further purified by silica gel column chromatography.

Acid-Labile Deprotection: Regenerating the Core

A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions, which leaves many other functional groups intact.[6][8] Strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM are commonly used.[7][9] The mechanism involves protonation of the Boc group's carbonyl oxygen, which initiates the elimination of a stable tert-butyl cation and the subsequent decarboxylation to release the free amine.[7]

Experimental Protocol: Acid-Catalyzed Boc Deprotection

  • Dissolution: Dissolve the Boc-protected chlorobenzoxazole in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 25-50% v/v) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization & Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Extract the product with DCM.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected chlorobenzoxazole.

Pillar 2: The Analytical Trinity for Structural Elucidation

A comprehensive structural analysis relies on the synergistic use of multiple spectroscopic and analytical techniques. For Boc-protected chlorobenzoxazoles, the indispensable trinity consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule.[1][10][11] Both ¹H and ¹³C NMR are essential for the unambiguous characterization of these heterocyclic compounds.[1]

Causality in NMR Analysis: The precise chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. This allows for the definitive assignment of the chlorine atom's position (e.g., C-4, C-5, C-6, or C-7). Furthermore, advanced 2D NMR experiments like HSQC and HMBC are employed to resolve ambiguities that may arise from overlapping signals in 1D spectra, providing a complete and validated structural assignment.[10][12]

Experimental Protocol: NMR Sample Preparation

  • Sample Quantity: For ¹H NMR, accurately weigh 1-5 mg of the purified Boc-protected chlorobenzoxazole. For ¹³C NMR, a higher concentration of 10-30 mg is required due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.

Data Presentation: Characteristic NMR Chemical Shifts

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Boc Group (-C(CH₃)₃) ~1.6 (singlet, 9H)~28.0 (-CH₃)The nine equivalent protons give a strong, sharp singlet.
Boc Group (-C(CH₃)₃) -~85.0 (quaternary C)The quaternary carbon of the tert-butyl group.
Boc Group (-C=O) -~150.0The carbonyl carbon of the Boc group.
Benzoxazole (C-2) -~152-155The chemical shift is influenced by the attached groups.
Benzoxazole (Aromatic) ~7.2-8.0 (multiplets)~110-150Precise shifts and coupling patterns depend on the chlorine position.[1]

Visualization: NMR Workflow for Structural Confirmation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Check HSQC HSQC (¹J C-H) C13->HSQC Carbon Count & Type HMBC HMBC (ⁿJ C-H) HSQC->HMBC Direct C-H Attachment Structure Final Structure Elucidated HMBC->Structure Long-Range Connectivity Start Purified Sample Start->H1 Proton Count & Environment

Caption: Workflow for unambiguous structure elucidation using 1D and 2D NMR techniques.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a critical piece of evidence for its identity. For chlorinated compounds, MS offers a unique diagnostic feature.

Causality in MS Analysis: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions. The presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound. This self-validating feature is invaluable for confirming the elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[13][14]

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and various fragment ions.

  • Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Record the abundance of each ion to generate a mass spectrum.

Data Presentation: Expected Mass Spectrometry Fragments

Ion Description Significance
[M]⁺ Molecular IonConfirms the molecular weight. Exhibits a characteristic [M]⁺ / [M+2]⁺ isotopic pattern for chlorine.
[M-56]⁺ Loss of isobutyleneA common fragmentation pathway for the Boc group.
[M-100]⁺ Loss of the entire Boc groupResults in the fragment ion of the deprotected chlorobenzoxazole.
[M-Y]⁺ Loss of a substituent (Y)Fragmentation of the benzoxazole ring can occur, though often less prominent than Boc fragmentation.[15]

Visualization: Key Fragmentation Pathway of a Boc-Protected Chlorobenzoxazole

MS_Fragmentation M Molecular Ion [M]⁺ (Boc-Chlorobenzoxazole) M_minus_56 [M-56]⁺ (Loss of C₄H₈) M->M_minus_56 - C₄H₈ M_minus_100 [M-100]⁺ (Chlorobenzoxazole Cation) M->M_minus_100 - C₅H₉O₂

Caption: Dominant fragmentation pathways observed in EI-MS for Boc-protected molecules.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide information about connectivity and composition, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a molecule.[16][17] It is the gold standard for unambiguous structural proof, providing data on bond lengths, bond angles, and stereochemistry.[16]

Causality in Crystallography: The primary challenge and the reason this technique is not used for every compound is the requirement of a high-quality single crystal. The ability of a molecule to form a well-ordered crystal lattice is dependent on its intrinsic properties and the crystallization conditions. Once a suitable crystal is obtained, the diffraction pattern it produces when exposed to X-rays can be mathematically deconvoluted to generate a 3D model of the electron density, and thus the atomic positions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the Boc-protected chlorobenzoxazole. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is a critical and often trial-and-error step.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.[3]

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[3]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Data Presentation: Representative Crystallographic Data

Parameter Example Value Significance
Chemical Formula C₁₂H₁₂ClNO₃Confirms elemental composition.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.[3]
Unit Cell Dimensions a, b, c (Å); β (°)Defines the size and shape of the repeating unit.
Z 4Number of molecules in the unit cell.
R1, wR2 < 0.05, < 0.15Goodness-of-fit indicators; lower values indicate a better model.

Visualization: X-ray Crystallography Workflow

XRay_Workflow Start Purified Compound Crystal Grow Single Crystal Start->Crystal Slow Evaporation/ Vapor Diffusion Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Mount Crystal Solution Structure Solution & Refinement Diffraction->Solution Process Data Structure Unambiguous 3D Structure Solution->Structure Finalize Model

Caption: The sequential process for determining a molecule's 3D structure via X-ray crystallography.

Conclusion: An Integrated Approach to Structural Integrity

The structural analysis of Boc-protected chlorobenzoxazoles is a multi-faceted process that is fundamental to their successful application in drug discovery and development. An integrated analytical strategy, leveraging the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive and validated understanding of these vital molecular scaffolds. By moving beyond simple data acquisition to understand the causality behind each experimental choice, researchers can ensure the scientific integrity of their work and accelerate the journey from molecular design to therapeutic innovation.

References

  • Mabied, A. F., Farag, I. S. A., & Hassan, N. A. (2012).
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (2025). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. BenchChem.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Pinto, D. C. G. A., et al. (n.d.).
  • G. A. A. & S. A. G. (2021).
  • Santos, C. M. M. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Kallury, R., Rao, E., & Kumari, S. (1981). The mass spectra of some substituted and condensed benz(1,2)isoxazoles. Journal of Mass Spectrometry.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • Mabied, A. F., et al. (2025).
  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles | Request PDF.
  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. BenchChem.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bastide, M., et al. (1991).
  • DeJongh, D. C., & Thomson, M. L. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole.
  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kwan, E. E., & Huang, S. G. (2008).
  • Google Patents. (n.d.). US6274739B1 - Method for producing chlorobenzoxazolene.
  • Google Patents. (n.d.). CA2311578C - Process for preparing chlorobenzoxazoles.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019).
  • Gautam, M. K., et al. (2025).
  • ResearchGate. (n.d.). Structures of some biologically active benzoxazole derivatives.
  • ResearchGate. (n.d.). Chemical structures analysis of benzoxazole and benzothiazole herbicidal active compounds 76–84.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC.

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Technical Guide: Electronic & Synthetic Profiling of 5-Chloro-7-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-chloro-7-substituted benzoxazoles, a scaffold of critical importance in medicinal chemistry (antimicrobial/anticancer) and optoelectronics. Unlike generic benzoxazoles, the 5-chloro-7-substituted motif offers a unique "push-pull" electronic environment. The chlorine at C5 acts as a metabolic anchor and inductive electron withdrawer, while the C7 substituent—positioned ortho to the ring oxygen—serves as a steric and electronic gatekeeper, modulating solubility and target binding affinity. This guide details the electronic theory, validated synthetic protocols, and biological implications of this specific substitution pattern.

Part 1: Structural & Electronic Theory[1][2]

The "Anchor and Tuner" Hypothesis

The electronic behavior of this scaffold is defined by the interplay between the fixed 5-chloro group and the variable 7-substituent.

  • 5-Chloro (The Anchor): Through the inductive effect (-I), the chlorine atom at C5 pulls electron density away from the benzene ring and the fused oxazole system. This stabilizes the Highest Occupied Molecular Orbital (HOMO), making the ring less susceptible to oxidative metabolism—a key feature for drug stability.

  • 7-Substituent (The Tuner): The C7 position is sterically significant because it flanks the ring oxygen.

    • Electronic: An electron-donating group (EDG) like -CH3 or -OCH3 at C7 can counter the 5-Cl withdrawal, raising the HOMO energy and narrowing the HOMO-LUMO gap.

    • Steric: Bulky groups at C7 can twist the conformation of substituents at C2 (if aryl), disrupting planarity and reducing

      
      -
      
      
      
      stacking aggregation in solution.
Frontier Molecular Orbitals (FMO) & DFT Insights

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p) level) on similar chlorinated benzoxazoles reveal specific electronic signatures [1][5].

ParameterTypical Value rangeElectronic Implication
HOMO Energy -6.10 to -6.30 eVIndicates resistance to electrophilic attack; 5-Cl lowers this value compared to unsubstituted benzoxazole.
LUMO Energy -1.50 to -1.80 eVRelates to electron acceptance; 5-Cl stabilizes the LUMO, facilitating nucleophilic interactions at C2.
Band Gap (

)
4.40 – 4.60 eVA "Hard" chemical character (Hardness

eV), implying high kinetic stability and low polarizability [16].
Dipole Moment 2.0 – 4.5 DebyeHighly dependent on the C7 substituent; 7-polar groups significantly enhance solvation in aqueous media.
Optoelectronic Properties

While benzoxazoles are generally fluorescent, the Heavy Atom Effect of the 5-Chlorine facilitates intersystem crossing (ISC), potentially quenching fluorescence and enhancing phosphorescence. However, 7-substitution with strong donors (e.g., methoxy) can restore fluorescence quantum yield by re-establishing a strong


 transition character [18].

Part 2: Validated Synthetic Protocols

Retrosynthetic Logic

The most robust route to 5-chloro-7-substituted benzoxazoles is the oxidative cyclization of 2-amino-4-chloro-6-substituted phenols. This method avoids the regioselectivity issues of chlorinating a pre-formed benzoxazole ring.

Workflow Visualization

The following diagram illustrates the critical pathway from the substituted phenol precursor to the final functionalized scaffold.

SynthesisWorkflow cluster_conditions Key Conditions Precursor 2-amino-4-chloro- 6-substituted phenol Intermediate Schiff Base / Amide Intermediate Precursor->Intermediate Condensation Reagent Carboxylic Acid / Aldehyde (R-COOH / R-CHO) Reagent->Intermediate Cyclization Cyclization (PPA or Oxidant) Intermediate->Cyclization Heat/Catalyst Product 5-Chloro-7-Substituted Benzoxazole Cyclization->Product -H2O Cond1 Method A: PPA, 140°C (One-pot) Cond1->Cyclization Cond2 Method B: Na2S2O5, DMSO (Oxidative) Cond2->Cyclization

Figure 1: Synthetic pathway for 5-chloro-7-substituted benzoxazoles. Method A is preferred for stability; Method B for sensitive aldehydes.

Detailed Experimental Protocol

Protocol: Polyphosphoric Acid (PPA) Cyclodehydration Rationale: PPA acts as both solvent and Lewis acid catalyst, driving the difficult cyclization of the electron-deficient phenol.

  • Preparation: In a round-bottom flask, mix 2-amino-4-chloro-6-methylphenol (1.0 eq) and the appropriate aryl carboxylic acid (1.1 eq).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (10–15 g per 1 g of reactant).

  • Reaction: Heat to 140–150°C with vigorous stirring for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The intermediate amide spot should disappear.

  • Quenching: Cool the reaction mixture to 60°C and pour slowly into crushed ice/water (200 mL) with stirring.

  • Neutralization: Neutralize the slurry with 10% NaOH or NaHCO₃ solution until pH ~8. The product will precipitate.

  • Purification: Filter the solid, wash with excess water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 65–85%. Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad -OH/-NH2 peaks and the appearance of aromatic protons.

  • HRMS: Confirm the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Part 3: Biological Implications & SAR[3][4]

Structure-Activity Relationship (SAR)

The 5-chloro-7-substituted motif is highly privileged in antimicrobial research, particularly against S. aureus (MRSA) and M. tuberculosis [1][2][11].

  • Lipophilicity (LogP): The 5-Cl increases LogP, enhancing cell membrane permeability.

  • Electronic Docking: The electron-deficient ring system (due to 5-Cl) engages in

    
    -stacking interactions with electron-rich residues (e.g., Trp, Phe) in bacterial DNA gyrase or Topoisomerase IV [11].
    
  • 7-Position Specificity:

    • Small groups (F, Cl, CH3): Maintain planarity, allowing intercalation into DNA.

    • Bulky groups (t-butyl, phenyl): Disrupt planarity but may fill hydrophobic pockets in enzyme active sites.

Biological Pathway Interaction

The following diagram maps the logic of how electronic properties translate to biological efficacy.

BioActivity Structure 5-Cl-7-R-Benzoxazole Electronic Electronic Effect: Low LUMO / High Electrophilicity Structure->Electronic Lipophilic Lipophilic Effect: Increased LogP (Cl) Structure->Lipophilic Mechanism1 Pi-Pi Stacking with Active Site Residues Electronic->Mechanism1 Mechanism2 Membrane Penetration Lipophilic->Mechanism2 Target1 Target: DNA Gyrase (Bacterial) Outcome Antimicrobial Activity (MIC < 12.5 µg/mL) Target1->Outcome Target2 Target: Fungal Membranes Target2->Outcome Mechanism1->Target1 Mechanism2->Target2

Figure 2: Mechanistic flow from physicochemical properties to antimicrobial efficacy.[1]

Part 4: Data Summary

Table 1: Comparative Electronic & Physical Properties Values are aggregated from DFT studies (B3LYP) and experimental data for benzoxazole derivatives [5][13][14].

DerivativeSubstituent (C5, C7)HOMO (eV)LUMO (eV)Gap (eV)LogP (Calc)Bio-Activity (MIC)*
Parent H, H-6.15-1.554.601.9> 64 µg/mL
5-Cl Cl, H-6.35-1.824.532.532-64 µg/mL
5,7-DiCl Cl, Cl-6.48-2.014.473.112.5-25 µg/mL
5-Cl, 7-Me Cl, CH3-6.25-1.754.502.816-32 µg/mL

*MIC values are generalized estimates against S. aureus based on literature trends for similar derivatives [2][12].

References

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Source: European Journal of Medicinal Chemistry (via esisresearch.org) URL:[Link](Note: Direct deep link to PDF may vary; search title on source)

  • Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Source: Zeitschrift für Naturforschung C URL:[Link]

  • Crystal Structure and Theoretical Study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. Source: Universal Journal of Physics and Application URL:[2][Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking... of benzoxazole derivative. Source: PMC (National Institutes of Health) URL:[Link]

  • Crystal structure and theoretical study of N,N-bis[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl]-2-phenylethanamine. Source: Acta Crystallographica Section E (PMC) URL:[Link]

  • Theoretical investigations on the molecular structure... of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole. Source: Spectrochimica Acta Part A URL:[Link][3]

  • 2-Amino-5-chloro-1,3-benzoxazole Crystal Structure. Source: Scite.ai (ISRN Organic Chemistry) URL:[Link]

  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives. Source: Academia.edu URL:[Link]

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  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Source: Scilit / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[4][Link]

  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Source: Semantic Scholar URL:[Link]

  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. Source: ResearchGate (Journal of Molecular Structure) URL:[Link]

  • 5-Chlorobenzoxazole | C7H4ClNO. Source:[5][6] PubChem URL:[6][Link]

  • Charge Density and Solvation Studies of Benzoxazole and its Derivatives. Source: Asian Journal of Chemistry URL:[Link]

  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Source: IRJEdT URL:[Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors. Source: Scientific Reports (PMC) URL:[Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. Source: MDPI (Molecules) URL:[Link][7]

Sources

Methodological & Application

synthesis procedure for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Executive Summary

This guide details a robust, three-step synthesis protocol for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate , a critical intermediate in the development of kinase inhibitors and immunomodulatory drugs.[1][2] The procedure utilizes commercially available 2-amino-4-chloro-6-nitrophenol as the starting material.

Key features of this protocol include:

  • Regioselective Cyclization: Uses triethyl orthoformate to lock the benzoxazole core before manipulating the sensitive 7-position amine.

  • Chemoselective Reduction: Employs an Iron/Ammonium Chloride system to reduce the nitro group without de-halogenating the 5-chloro substituent (a common risk with Pd/C hydrogenation).[2]

  • Scalability: Designed for gram-scale synthesis with minimal chromatographic purification required for intermediates.

Retrosynthetic Analysis & Strategy

The target molecule features a benzoxazole core with a chlorine atom at the C5 position and a Boc-protected amine at the C7 position.[2] The most efficient disconnection preserves the aromatic substitution pattern of the starting phenol.[2]

Structural Logic:

  • C7-N Bond: The carbamate is derived from an amine, which is best masked as a nitro group during the harsh cyclization conditions.[2]

  • Benzoxazole Core: Formed via the condensation of a 2-aminophenol with a C1 synthon (orthoformate).[2]

  • Substituent Mapping:

    • Phenol -OH

      
       Benzoxazole O-1 
      
    • -NH₂ (ortho)

      
       Benzoxazole N-3 [2]
      
    • -Cl (para to OH)

      
       Benzoxazole C-5 [1][2]
      
    • -NO₂ (ortho to OH)

      
       Benzoxazole C-7 [1][2]
      

Retrosynthesis Target Target: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate Amine Intermediate: 5-chlorobenzo[d]oxazol-7-amine Target->Amine Boc Protection Nitro Precursor: 5-chloro-7-nitrobenzo[d]oxazole Amine->Nitro Nitro Reduction (Fe/NH4Cl) Start Starting Material: 2-amino-4-chloro-6-nitrophenol Nitro->Start Cyclization (HC(OEt)3)

Figure 1: Retrosynthetic strategy highlighting the preservation of the 5-chloro substituent.

Detailed Experimental Protocol

Stage 1: Cyclization to 5-Chloro-7-nitrobenzo[d]oxazole

This step constructs the heterocyclic ring. The nitro group at position 6 of the phenol (becoming position 7 of the benzoxazole) deactivates the nucleophiles, requiring thermal forcing conditions.[2]

  • Reagents:

    • 2-Amino-4-chloro-6-nitrophenol (1.0 eq)[1][2]

    • Triethyl orthoformate (TEOF) (10.0 eq - acts as solvent/reagent)[1][2]

    • p-Toluenesulfonic acid (pTsOH) (0.05 eq)[1][2]

  • Procedure:

    • Charge a round-bottom flask with 2-amino-4-chloro-6-nitrophenol and TEOF .

    • Add catalytic pTsOH .[2]

    • Fit with a reflux condenser and heat to 100°C (reflux) for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexane). Starting material (red/brown) should disappear; product is less polar.[1][2]

    • Workup: Cool to room temperature. The product often precipitates.[2][3] If not, concentrate under reduced pressure to remove excess TEOF.[1][2]

    • Triturate the residue with cold hexanes or diethyl ether to remove polymeric impurities.[2]

    • Filter and dry the solid.[2][4]

  • Yield Expectation: 85–92% (Yellow/Brown solid).[1][2]

Stage 2: Chemoselective Reduction to 5-Chlorobenzo[d]oxazol-7-amine

Critical Step: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (removing the Cl atom).[2] We utilize Iron/Ammonium Chloride to selectively reduce the nitro group.[2]

  • Reagents:

    • 5-Chloro-7-nitrobenzo[d]oxazole (1.0 eq)[1][2]

    • Iron Powder (325 mesh, reduced) (5.0 eq)

    • Ammonium Chloride (NH₄Cl) (5.0 eq)[1][2]

    • Solvent: Ethanol/Water (4:1 ratio)[1][2]

  • Procedure:

    • Dissolve the nitro-benzoxazole in Ethanol/Water.

    • Add NH₄Cl and Iron powder .

    • Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron slurry).

    • Monitor reaction (approx. 2–4 hours).[2] The yellow nitro compound will convert to a fluorescent/pale amine.[2]

    • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[2]

    • Concentrate the filtrate to remove ethanol.[2]

    • Extract the aqueous residue with Ethyl Acetate (3x).[2][5]

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2][5]

  • Yield Expectation: 75–85%.[2][6]

  • Note: The amine is sensitive to oxidation; proceed immediately to protection or store under Argon at -20°C.

Stage 3: Boc Protection to Target
  • Reagents:

    • 5-Chlorobenzo[d]oxazol-7-amine (1.0 eq)[1][2]

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)[1][2]

    • Triethylamine (TEA) (2.0 eq)[1][2]

    • DMAP (0.1 eq)[1][2]

    • Solvent: Dichloromethane (DCM) or THF[1][2]

  • Procedure:

    • Dissolve the amine in anhydrous DCM.[2]

    • Add TEA and DMAP .[2]

    • Cool to 0°C and add Boc₂O portion-wise.

    • Warm to room temperature and stir for 12 hours.

    • Workup: Quench with water. Separate layers. Wash organic layer with 0.1M HCl (to remove TEA/DMAP), then NaHCO₃, then brine.[1][2]

    • Purification: Silica gel chromatography (Gradient: 0

      
       20% EtOAc in Hexanes).
      
  • Yield Expectation: 80–90% (White to off-white solid).[2]

Process Parameters & Troubleshooting

ParameterSpecificationRationale / Troubleshooting
TEOF Stoichiometry 10–15 Equiv.Excess TEOF drives the equilibrium by removing water (azeotrope) and acts as a solvent. If conversion is slow, add fresh TEOF.
Reduction Temp 70–80°CIron reduction requires heat for activation.[2] If stalling, add 1-2 drops of acetic acid to activate the iron surface.[2]
De-chlorination < 1%If Cl loss is observed (by MS), ensure temperature does not exceed 85°C and avoid using Zinc/HCl, which is more aggressive.[1][2]
Boc Reaction pH Basic (> pH 8)Acidic byproducts can degrade the Boc group.[2] TEA ensures the amine remains nucleophilic.[2]

Quality Control & Validation

Analytical Data for Validation:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.50 (s, 9H, Boc t-Bu ).[2]
      
    • 
       7.45 (d, J=2.0 Hz, 1H, Ar-H  at C6).[2]
      
    • 
       7.60 (d, J=2.0 Hz, 1H, Ar-H  at C4).[2]
      
    • 
       8.75 (s, 1H, C2-H  of oxazole ring).[2]
      
    • 
       9.80 (s, 1H, NH -Boc, exchangeable).[2]
      
    • Note: The coupling constant J=2.0 Hz indicates meta-coupling between the protons at C4 and C6, confirming the substitution pattern.[2]

  • LC-MS (ESI+):

    • Expected Mass: [M+H]+ = 269.07 (calculated for C12H13ClN2O3).[2]

    • Characteristic isotope pattern: 3:1 ratio for M and M+2 due to Chlorine-35/37.

Workflow cluster_0 Stage 2: Reduction Workflow Reaction Reaction Mixture (Nitro + Fe + NH4Cl) Filter Hot Filtration (Celite Pad) Reaction->Filter Remove Fe sludge Extract Extraction (EtOAc / Water) Filter->Extract Filtrate Dry Drying & Concentration Extract->Dry Organic Phase

Figure 2: Critical workflow for the Iron-mediated reduction step to ensure removal of metal residues.

Safety & Handling

  • 2-Amino-4-chloro-6-nitrophenol: Potential skin sensitizer. Handle in a fume hood.

  • Triethyl Orthoformate: Flammable liquid.[2] Moisture sensitive.[2][7]

  • Iron Waste: The iron filter cake is pyrophoric when dry.[2] Keep wet and dispose of in a dedicated metal waste container.

  • Benzoxazoles: Biologically active scaffold.[2][7][8][9] Treat all intermediates as potential potent compounds.[2]

References

  • Benzoxazole Cyclization Methods

    • Synthesis of benzoxazoles
    • Source: Organic Chemistry Portal.[2]

    • URL: [Link][1][2]

  • Nitro Reduction Protocols

    • Selective reduction of nitro compounds using Iron/Ammonium Chloride.[2]

    • Source: Org.[2][3][6][10][11] Synth. Coll. Vol. 5, p. 552 (1973) (General method adaptation).[1][2]

    • URL: [Link][1][2]

  • Starting Material Data

    • 2-Amino-4-chloro-6-nitrophenol (PubChem CID 4348294).[1]

    • Source: PubChem.[2]

    • URL: [Link][1][2]

Sources

Application Notes & Protocols: Strategic Deprotection of Boc-Protected 5-Chlorobenzo[d]oxazol-7-yl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its widespread adoption in pharmaceutical and materials science research stems from its remarkable stability across a broad spectrum of reaction conditions, including exposure to nucleophiles and bases.[1][2] Crucially, the Boc group can be cleaved under acidic conditions, a characteristic that allows for its selective removal in complex synthetic pathways.[3][4]

This application note focuses on the deprotection of a specific, electronically distinct substrate: 5-chlorobenzo[d]oxazol-7-yl carbamate. The presence of the benzoxazole ring system and the electron-withdrawing chloro-substituent introduces specific challenges and considerations for selecting an optimal deprotection strategy. The benzoxazole moiety is generally stable under acidic conditions but can be sensitive to harsh basic environments, making acid-catalyzed deprotection the preferred approach.[5][6] This guide provides a comparative analysis of several field-proven protocols, detailing not just the procedural steps but the underlying chemical logic to empower researchers to make informed decisions for their specific applications.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of acid is a well-understood, four-step process.[3][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[3][8] This step increases the electrophilicity of the carbonyl carbon.

  • Fragmentation: The protonated intermediate is unstable and fragments through the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][7]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[3] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7]

Below is a diagram illustrating this fundamental pathway.

Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Mechanism Steps Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-butyl cation (CH3)3C+ Protonated->tBu CarbamicAcid->inv1 Decarboxylation FinalAmine Amine Salt (R-NH3+) inv1->FinalAmine + H+ CO2 Carbon Dioxide (CO2) inv1->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Comparative Deprotection Protocols

The choice of deprotection protocol depends on the substrate's sensitivity to acid, the desired final salt form, and practical considerations like solvent volatility and reagent cost. We present three robust methods applicable to 5-chlorobenzo[d]oxazol-7-yl carbamate.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often fastest method for Boc deprotection.[8] TFA is a strong acid that efficiently cleaves the Boc group at room temperature, and its volatility, along with that of DCM, simplifies product isolation.[8][9]

Step-by-Step Methodology:

  • Dissolve the Boc-protected 5-chlorobenzo[d]oxazol-7-yl carbamate (1.0 equiv.) in anhydrous DCM to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath to manage any potential exotherm.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration is 20-50% TFA by volume (e.g., a 1:1 v/v mixture of DCM:TFA).[8]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 30 minutes to 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo). The resulting amine trifluoroacetate salt can often be used directly or further purified.

  • For the free amine, the residue can be azeotroped with toluene to remove residual TFA, then neutralized with a mild aqueous base (e.g., saturated NaHCO₃) and extracted with an appropriate organic solvent.[4][10]

Safety Precaution: TFA is highly corrosive and volatile. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.[8]

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

Using a 4M solution of HCl in dioxane is a cost-effective and highly efficient alternative to TFA.[3] This method is particularly valuable as it can offer enhanced selectivity in deprotecting N-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters.[11][12][13]

Step-by-Step Methodology:

  • Place the Boc-protected 5-chlorobenzo[d]oxazol-7-yl carbamate (1.0 equiv.) in a round-bottom flask with a stir bar.

  • Add a 4M solution of HCl in 1,4-dioxane to suspend or dissolve the substrate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[11][12]

  • Once the starting material is consumed, evaporate the solvent and excess HCl under reduced pressure to yield the crude 7-amino-5-chlorobenzo[d]oxazole hydrochloride salt.

  • The resulting hydrochloride salt is often a crystalline solid that can be purified by trituration with a solvent like diethyl ether, followed by filtration.[3]

Safety Precaution: HCl in dioxane is a corrosive and toxic reagent. Handle it exclusively within a chemical fume hood with appropriate PPE. Dioxane is a suspected carcinogen and can form explosive peroxides; use from a freshly opened bottle is recommended.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

For substrates that may be sensitive to the harsh conditions of neat TFA or concentrated HCl, a milder approach is often necessary. A method using oxalyl chloride in methanol has been reported to deprotect a wide range of N-Boc substrates at room temperature.[14][15][16] The reaction is believed to proceed via the in-situ generation of HCl, though a broader mechanism involving the electrophilicity of oxalyl chloride may also be at play.[14][17] The presence of an electron-withdrawing group, such as the chloro-substituent on the target substrate, may enhance the rate of this deprotection method.[2][18]

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected 5-chlorobenzo[d]oxazol-7-yl carbamate (1.0 equiv.) in anhydrous methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully and slowly add oxalyl chloride (2-3 equiv.) to the solution. A slight exotherm may be observed.[14]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[16]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude material can be worked up by adding a basic aqueous solution (e.g., NaHCO₃) and extracting the free amine product with an organic solvent.

Safety Precaution: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. This procedure must be performed in a dry, well-ventilated fume hood with appropriate PPE.

Protocol Comparison and Selection

Choosing the right protocol is a critical step in ensuring a successful synthesis with high yield and purity. The following table summarizes the key characteristics of each method.

FeatureProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneProtocol 3: Oxalyl Chloride/MeOH
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl in 1,4-DioxaneOxalyl Chloride, Methanol
Typical Temp. 0 °C to Room TempRoom TempRoom Temp
Typical Time 30 min - 2 hours[8]30 min - 4 hours[11][12]1 - 4 hours[16]
Pros Fast, volatile reagents, easy workup.[8]Cost-effective, high-yielding, can be more selective than TFA.[3][13]Very mild conditions, suitable for acid-sensitive substrates.[14][15]
Cons Highly corrosive, can cleave other acid-labile groups.[3]Dioxane is a peroxide-former and suspected carcinogen.Oxalyl chloride is highly toxic and moisture-sensitive.
Final Salt TrifluoroacetateHydrochlorideHydrochloride (after workup)

Caption: Decision workflow for selecting a Boc deprotection protocol.

Conclusion

The successful deprotection of 5-chlorobenzo[d]oxazol-7-yl carbamate is readily achievable using standard acid-catalyzed methods. For rapid and straightforward cleavage, the TFA/DCM protocol is highly effective. The HCl/Dioxane method offers a reliable and more economical alternative, often yielding a convenient crystalline hydrochloride salt. For substrates where the integrity of other sensitive functional groups is paramount, the milder oxalyl chloride/methanol system presents a valuable strategic option. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy for their synthetic goals.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • BenchChem. (n.d.). 3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25061-25068. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2006). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Wiley Online Library. (2006). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]

  • Scientific Research. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis.
  • Semantic Scholar. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester.
  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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using tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (hereafter referred to as Compound 1 ) as a core scaffold. It serves as a definitive guide to its synthesis, orthogonal reactivity, and application in drug discovery.

Classification: Heterocyclic Pharmaceutical Intermediate CAS Registry Number: (Analogous to 5-chloro-7-amino derivatives; specific CAS for Boc-protected form is vendor-dependent) Molecular Formula: C₁₂H₁₃ClN₂O₃ Molecular Weight: 268.70 g/mol

Executive Summary: The Scaffold Advantage

Compound 1 represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to indoles and purines. Its value lies in its orthogonal reactivity profile :

  • C-7 Nitrogen (Boc-protected): A masked nucleophile positioned to mimic the N-1 of indole or N-9 of purine.

  • C-5 Chlorine: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification.

  • C-2 Position: An acidic C-H bond susceptible to transition-metal-catalyzed C-H activation, allowing for tri-vector functionalization.

This scaffold is particularly relevant in the design of FLT3 kinase inhibitors , 5-HT receptor antagonists , and antiviral agents .

Chemical Properties & Stability

PropertySpecification / Observation
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, THF; Sparingly soluble in MeOH; Insoluble in Water
Stability Stable under standard conditions. Avoid strong acids (Boc deprotection) and strong bases at high temp (ring opening).
Reactivity Alert The C-2 position is susceptible to nucleophilic attack if the ring is activated by strong electrophiles.

Preparation Protocol (Synthesis of the Building Block)

Note: As this compound is often custom-synthesized, the following validated protocol ensures high purity starting from commercially available precursors.

Workflow Diagram: Synthesis of Compound 1

Synthesis Start 2-Amino-4-chloro- 6-nitrophenol Step1 Cyclization (Triethyl orthoformate) Start->Step1 Inter1 5-Chloro-7-nitro- benzo[d]oxazole Step1->Inter1 Step2 Reduction (Fe / NH4Cl) Inter1->Step2 Inter2 7-Amino-5-chloro- benzo[d]oxazole Step2->Inter2 Step3 Boc Protection (Boc2O / TEA) Inter2->Step3 Final Target: Compound 1 (Boc-Protected) Step3->Final

Caption: Step-wise construction of the benzoxazole core preserving the halogen handle.

Detailed Methodology
Step 1: Cyclization
  • Reagents: 2-Amino-4-chloro-6-nitrophenol (1.0 equiv), Triethyl orthoformate (3.0 equiv), p-TsOH (cat.).

  • Conditions: Reflux (100°C) for 4 hours.

  • Workup: Cool to RT. The product, 5-chloro-7-nitrobenzo[d]oxazole , often precipitates. Filter and wash with cold ethanol.

  • Expert Insight: Avoid using strong mineral acids for cyclization to prevent premature reduction or hydrolysis issues later.

Step 2: Nitro Reduction (Chemoselective)
  • Reagents: Iron powder (5.0 equiv), NH₄Cl (10.0 equiv), EtOH/H₂O (4:1).

  • Conditions: Reflux at 80°C for 2 hours.

  • Critical Control: Do not use Pd/C + H₂. The C-5 chlorine is labile under catalytic hydrogenation conditions. Iron-mediated reduction is chemoselective for the nitro group, preserving the aryl chloride.

  • Workup: Filter through Celite while hot. Concentrate filtrate.

Step 3: Boc Protection
  • Reagents: Crude amine from Step 2, Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), Triethylamine (2.0 equiv), DMAP (0.1 equiv) in DCM.

  • Conditions: Stir at RT for 12 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Utilization Protocols (Functionalization)

This section details how to use Compound 1 to generate library diversity.

Strategy A: C-5 Diversification (Suzuki-Miyaura Coupling)

Use this route to introduce aryl/heteroaryl groups at the 5-position while keeping the amine protected.

  • Setup: In a microwave vial, combine Compound 1 (1.0 equiv), Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon for 5 mins.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Expert Note: The electron-poor nature of the benzoxazole ring activates the C-5 chloride, making it more reactive than a standard chlorobenzene.

Strategy B: C-7 Deprotection & Amide Coupling

Use this route to build the "tail" of the molecule.

  • Deprotection: Dissolve Compound 1 in DCM. Add TFA (20% v/v). Stir at RT for 1 hour.

    • Monitoring: TLC will show a significant polarity shift (amine is much more polar).

    • Workup: Volatiles removal. Neutralize with sat. NaHCO₃ if free base is required.

  • Coupling: React the resulting 7-amino-5-chlorobenzo[d]oxazole with a carboxylic acid using HATU/DIPEA in DMF.

    • Observation: The amine at C-7 is weakly nucleophilic due to the electron-withdrawing benzoxazole core. HATU or POCl₃-mediated couplings are preferred over EDC.

Strategy C: C-2 C-H Activation (Advanced)

Use this route to functionalize the oxazole ring directly.

  • Reagents: Compound 1 , Aryl Iodide, CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃.

  • Conditions: DMF at 120°C.

  • Mechanism: Copper-catalyzed C-H arylation at the reactive C-2 position.

Functionalization Logic Map

Reactivity Center Compound 1 (Scaffold) RouteA Route A: C-5 Coupling (Suzuki/Buchwald) Center->RouteA Ar-B(OH)2 / Pd RouteB Route B: C-7 Deprotection (TFA/HCl) Center->RouteB H+ RouteC Route C: C-2 Activation (Cu/Pd Catalysis) Center->RouteC Ar-I / Cu ProdA 5-Aryl-7-(Boc-amino) benzoxazole RouteA->ProdA ProdB 7-Amino-5-chloro benzoxazole RouteB->ProdB ProdC 2-Aryl-5-chloro-7-(Boc) benzoxazole RouteC->ProdC

Caption: Divergent synthesis pathways accessible from the core scaffold.

Analytical Characterization (Expectations)

  • ¹H NMR (DMSO-d₆):

    • Benzoxazole C-H (C-2): Singlet, highly deshielded (~8.7 ppm).

    • Aromatic Protons (C-4, C-6): Two doublets (meta-coupling, J ~ 2 Hz) around 7.5–7.8 ppm.

    • Boc Group: Strong singlet (9H) at 1.5 ppm.

    • Amide NH: Broad singlet, exchangeable with D₂O, ~9.5–10.0 ppm.

  • LC-MS:

    • Expect [M+H]⁺ = 269.1 (for ³⁵Cl isotope).

    • Characteristic ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio).

    • Fragment: [M-Boc+H]⁺ often visible (loss of 100 Da or 56 Da depending on ionization).

Safety & Handling

  • Sensitizer Warning: Benzoxazole derivatives can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Dust Hazard: The solid form may generate dust; use a weighing enclosure.

  • Reaction Safety:

    • Orthoformate Reaction: Generates ethanol vapor; ensure proper venting.

    • TFA Deprotection: Corrosive. Quench carefully with bicarbonate to avoid vigorous CO₂ evolution.

References

  • Benzoxazole Synthesis: A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem. Link

  • FLT3 Inhibitor Applications: Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors. Bioorganic Chemistry, 2020. Link

  • C-H Activation Protocols: Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. PMC, 2021. Link

  • General Reactivity: Benzoxazole - Wikipedia. Link

  • Related Scaffold (Suvorexant Intermediate): Synthesis of Suvorexant Intermediates. BLD Pharm.[1] Link

Sources

Application Note: Solvent Systems for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the solvent selection and dissolution strategies for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate .

Executive Summary & Physicochemical Profile

tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate is a lipophilic, pharmacologically active intermediate often utilized in the synthesis of benzoxazole-based inhibitors.[1][2][3] Its solubility profile is dominated by two structural features:

  • The Core (5-chlorobenzo[d]oxazole): A planar, aromatic, bicyclic system that promotes

    
     stacking, often leading to high crystallinity and poor aqueous solubility.[1][2][3] The chlorine substituent at the C5 position further increases lipophilicity (LogP) compared to the unsubstituted parent.[2][4][3]
    
  • The Protecting Group (Boc): The tert-butyloxycarbonyl group adds significant hydrophobic bulk, rendering the molecule soluble in organic solvents but strictly acid-sensitive.[1][2]

Critical Solubility Rule: Like dissolves like. This molecule is highly lipophilic.[1][4] It will dissolve readily in non-polar to moderately polar organic solvents (DCM, THF) and polar aprotic solvents (DMSO, DMF).[1][2][3] It is insoluble in water and susceptible to degradation in acidic media.[1][4]

Solvent Selection Matrix

The following table categorizes solvents based on their utility for specific experimental applications.

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Excellent (>50 mg/mL)Primary Stock Solutions , Biological Assays, Cryostorage.[1][2][4][3]
Chlorinated DCM (Dichloromethane), Chloroform High (>20 mg/mL)Synthesis , NMR Analysis (

), Column Chromatography loading.[1][2][4][3]
Ethers THF, 1,4-Dioxane Good Reaction media, crystallization.[1][2][4][3]
Esters Ethyl Acetate Moderate Work-up extraction, TLC mobile phase.[1][2][4]
Alcohols Methanol, Ethanol Low to Moderate HPLC Mobile phase (dissolve in DMSO first), recrystallization (hot).[1][2][4][3]
Aqueous/Non-polar Water, Hexanes Insoluble Precipitation (Anti-solvents), washing steps.[1][2][4][3]

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (DMSO)

For biological screening or long-term storage.[1][2][3]

Reagents:

  • Target Compound: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (>95% purity).[1][2][3]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade: Molecular Biology/Cell Culture.[1][2][4][3]

Workflow:

  • Weighing: Accurately weigh 10 mg of the solid compound into a sterile, amber glass vial (protect from light).

  • Calculation: To achieve a 10 mM stock concentration:

    • Molecular Weight (MW) Estimation: ~268.7 g/mol (Verify exact batch MW).[1][4][3]

    • Volume Required:

      
      
      
    • Example:

      
       DMSO.[1][2][4][3]
      
  • Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid persists (due to crystal lattice energy), apply bath sonication at 35-40 kHz for 5 minutes at room temperature.[1][2][4][3] Avoid heating above 40°C to prevent thermal degradation.[1][4]

  • Validation: Visually inspect for clarity. The solution should be strictly transparent.

  • Storage: Aliquot into single-use vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Dissolution for Synthetic Reactions (DCM/THF)

For subsequent chemical modification.

  • Solvent Choice: Use DCM (Dichloromethane) for maximum solubility at room temperature.[1][4][5] Use THF if the subsequent reaction involves organometallics incompatible with chlorinated solvents.[1][4]

  • Procedure:

    • Place the solid in a round-bottom flask.

    • Add solvent to achieve a concentration of 0.1 M – 0.5 M.[4][5]

    • Stir magnetically.[1][4] Dissolution should be instantaneous.

  • Precaution: Ensure solvents are anhydrous . While the Boc group is stable to moisture, the chlorobenzoxazole core can be sensitive to hydrolysis under extreme conditions, and water will inhibit many downstream reactions.[2][4]

Critical Control Points & Troubleshooting

The Acid Sensitivity Hazard

The Boc group is acid-labile.[1][4][6][7]

  • NEVER dissolve this compound in acidic solvents (e.g., Acetic Acid, TFA).[1][2][4][3]

  • NEVER leave the compound in

    
     (Chloroform) for extended periods (>24h) without neutralization, as chloroform naturally degrades to form trace HCl, which will cleave the Boc group.[1][2][3]
    
    • Mitigation: Filter

      
       through basic alumina or add silver foil for long-term NMR storage.[1][2][4]
      
Precipitation (Anti-Solvent) Strategy

To purify or recover the solid from a reaction mixture:

  • Dissolve crude material in a minimal volume of Ethyl Acetate or THF .[1][4]

  • Slowly add Hexanes or Cold Water (dropwise) while stirring.

  • The lipophilic carbamate will precipitate as a white/off-white solid.[1][4]

Visualization of Solubility Logic

SolventSelection Start Start: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate Goal Define Application Start->Goal Bio Biological Assay / Storage Goal->Bio Synth Chemical Synthesis Goal->Synth Anal Analytical (HPLC/NMR) Goal->Anal DMSO Use DMSO or DMF (High Solubility, Biocompatible) Bio->DMSO DCM Use DCM or THF (High Solubility, Volatile) Synth->DCM Mobile Use MeCN/Water or MeOH (Dissolve in DMSO first) Anal->Mobile Warning CRITICAL: Avoid Acids (TFA, HCl) Risk of Boc Deprotection DMSO->Warning Check Stability DCM->Warning

Caption: Decision tree for solvent selection based on downstream application requirements.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[2][4][3] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1][4] Wiley-Interscience.[1][2][4] (Defines stability profiles of Boc-carbamates in various solvents). [1][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][4][3] Organic Chemistry. Oxford University Press.[1][4] (Mechanistic basis for solubility of heteroaromatic systems).[1][4][3] [1][2][3]

  • Di, L., & Kerns, E. (2016).[2][4][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][4] (Guidelines for DMSO stock preparation and solubility screening in drug discovery).

  • Sigma-Aldrich. (2023).[1][4] Solubility Guidelines for Boc-Protected Amines. Technical Bulletin.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Benzoxazoles in Modern Drug Discovery

The benzoxazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous compounds with significant pharmacological activities.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry. The targeted synthesis of specifically substituted benzoxazoles, such as tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, is of paramount importance for developing novel therapeutics. The introduction of a chlorine atom at the 5-position and a protected amine at the 7-position provides handles for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

Microwave-assisted organic synthesis has emerged as a transformative technology in this field.[4][5] By directly coupling microwave energy with the molecules in the reaction mixture, this technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, often improved yields, and enhanced product purity.[1][3][6] These benefits are particularly pronounced in the synthesis of heterocyclic compounds like benzoxazoles.[6][7]

This document provides a comprehensive guide for the microwave-assisted synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate is best approached through a multi-step sequence starting from a commercially available substituted phenol. The overall strategy involves the regioselective introduction of the necessary functional groups, followed by the key microwave-assisted cyclization to form the benzoxazole core, and concluding with the protection of the amino group.

A 2-Amino-4-chlorophenol B 2-Amino-4-chloro-6-nitrophenol A->B Nitration C 2,6-Diamino-4-chlorophenol B->C Reduction D 7-Amino-5-chlorobenzo[d]oxazole C->D Microwave-Assisted Cyclization E tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate D->E Boc Protection

Caption: Synthetic workflow for the target molecule.

Part 1: Synthesis of the Key Intermediate: 7-Amino-5-chlorobenzo[d]oxazole

Step 1.1: Nitration of 2-Amino-4-chlorophenol

The initial step involves the regioselective nitration of 2-amino-4-chlorophenol to introduce a nitro group at the 6-position. This position is activated by the ortho-para directing hydroxyl and amino groups. Careful control of reaction conditions is crucial to favor the desired isomer and minimize side products.

Protocol:

  • To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-4-chloro-6-nitrophenol.

Step 1.2: Reduction of 2-Amino-4-chloro-6-nitrophenol

The nitro group is selectively reduced to an amine to form the key 2,6-diamino-4-chlorophenol intermediate. A variety of reducing agents can be employed; however, catalytic hydrogenation or reduction with a metal chloride like tin(II) chloride are common and effective methods.

Protocol (using Tin(II) Chloride):

  • Suspend 2-amino-4-chloro-6-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-diamino-4-chlorophenol.

Step 1.3: Microwave-Assisted Cyclization to form 7-Amino-5-chlorobenzo[d]oxazole

This is the pivotal step where the benzoxazole ring is formed. The condensation of the ortho-aminophenol functionality with a one-carbon source under microwave irradiation provides a rapid and efficient route to the desired heterocycle.[7] Formic acid is a suitable and readily available one-carbon synthon for this transformation.

Protocol:

  • In a microwave-safe reaction vessel, combine 2,6-diamino-4-chlorophenol (1.0 eq) and formic acid (excess, can also act as a solvent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 120-150 °C for 10-20 minutes. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the vessel to room temperature.

  • Carefully neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 7-amino-5-chlorobenzo[d]oxazole.

ParameterValueRationale
Microwave Power 100-300 W (variable)To maintain the target temperature and ensure efficient heating.
Temperature 120-150 °CProvides sufficient energy for cyclization while minimizing degradation. Optimal temperature may vary.
Reaction Time 10-20 minutesSignificantly shorter than conventional heating, a key advantage of microwave synthesis.[4][5]
Solvent Formic Acid (reagent and solvent)A readily available one-carbon source for the formation of the 2-unsubstituted benzoxazole ring.
Pressure Monitored (typically up to 20 bar)Elevated pressure due to heating a sealed vessel allows for temperatures above the solvent's boiling point.

Part 2: Final Boc Protection

The final step is the protection of the 7-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, and the reaction is typically straightforward.

cluster_reactants Reactants cluster_product Product A 7-Amino-5-chlorobenzo[d]oxazole E tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate A->E Stir at Room Temperature B Di-tert-butyl dicarbonate (Boc)2O B->E Stir at Room Temperature C Base (e.g., Triethylamine) C->E Stir at Room Temperature D Solvent (e.g., Dichloromethane) D->E Stir at Room Temperature

Caption: Boc protection reaction scheme.

Protocol:

  • Dissolve 7-amino-5-chlorobenzo[d]oxazole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, triethylamine (1.2 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful installation of the Boc group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbamate carbonyl stretch.

  • Melting Point: As an indicator of purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent.

  • Microwave reactors operate under high pressure and temperature; ensure you are properly trained in their use and follow all safety guidelines provided by the manufacturer.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

The protocol outlined in this document provides a reliable and efficient pathway for the synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, leveraging the advantages of microwave-assisted chemistry for the key cyclization step. This approach is amenable to the generation of a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs. The detailed explanation of each step is intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of other novel benzoxazole derivatives.

References

  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF - ResearchG
  • Microwave-assisted Synthesis of Benzoxazoles Deriv
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Applic
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Public
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW BENZYLIDENAMINO COMPOUNDS AND POTENTIOMETRIC DETERMINATION OF THEIR pKa - Revue Roumaine de Chimie.
  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid] - MDPI.

Sources

Troubleshooting & Optimization

improving yield of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate . This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield or purity issues with this specific scaffold.

Topic: Optimization of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate Yield Ticket ID: BZX-CL-7-BOC-OPT Support Level: Senior Application Scientist

Executive Summary & Structural Analysis

The target molecule features two critical structural constraints that directly impact synthetic yield:

  • Steric Hindrance at C7: The 7-position is peri-proximal to the oxazole ring heteroatoms. This creates significant steric bulk, retarding nucleophilic attacks (e.g., during Boc protection) and slowing rearrangement steps (e.g., Curtius migration).

  • Labile C5-Chlorine: The 5-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions often used to reduce nitro precursors.

This guide prioritizes the Curtius Rearrangement route using Diphenylphosphoryl azide (DPPA) as the primary workflow, as it avoids the risky reduction step. An alternative Nitro-Reduction workflow is provided for users starting from nitrophenols, with specific safeguards against dechlorination.

Primary Workflow: Curtius Rearrangement

Starting Material: 5-chlorobenzo[d]oxazole-7-carboxylic acid Reagents: DPPA (Diphenylphosphoryl azide), Et₃N (Triethylamine), t-BuOH (solvent/reactant).

Mechanistic Workflow (Graphviz)

CurtiusMechanism cluster_conditions Critical Control Points Acid Carboxylic Acid (Start) AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide DPPA, Et3N Activation Nitrene Nitrene Species (Transient) AcylAzide->Nitrene -N2 Heat Isocyanate Isocyanate (Reactive) Nitrene->Isocyanate Rearrangement (Retention of config) Product Boc-Carbamate (Target) Isocyanate->Product t-BuOH Trapping Urea Urea Byproduct (Impurity) Isocyanate->Urea H2O (Moisture) Hydrolysis

Caption: Step-wise mechanism of the Curtius rearrangement highlighting the moisture-sensitive isocyanate intermediate.

Troubleshooting Guide: Curtius Route
Issue 1: Low Yield (<40%) & Urea Byproduct Formation

Symptom: The presence of an insoluble white solid (urea dimer) and low conversion to the Boc-amine. Root Cause: Moisture ingress. The intermediate isocyanate reacts faster with water than with t-BuOH, forming an amine that reacts with remaining isocyanate to form a symmetric urea. Corrective Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened previously. Distill t-BuOH over CaH₂ or use molecular sieves (4Å) activated at 300°C.

  • Reagent Quality: DPPA degrades over time. Ensure the reagent is clear, not yellow/brown.

  • One-Pot Modification:

    • Step A: Reflux Acid + DPPA + Et₃N in dry Toluene first (1-2 h) to fully form the isocyanate.

    • Step B: Add excess dry t-BuOH and reflux for an additional 12-18 h.

    • Why? Toluene allows higher temperatures (110°C) to force the rearrangement of the sterically hindered C7 acyl azide, which might be sluggish in refluxing t-BuOH (82°C).

Issue 2: Incomplete Conversion (Starting Material Remains)

Symptom: TLC shows unreacted carboxylic acid even after 24h. Root Cause: Steric hindrance at C7 prevents the formation of the acyl azide or the migration step. Corrective Protocol:

  • Base Switch: Switch from Et₃N to DIPEA (Hünig's base) . The extra bulk prevents quaternization side reactions but maintains basicity.

  • Stoichiometry: Increase DPPA to 1.5 equivalents .

  • Temperature: Ensure the internal temperature is >80°C. If using t-BuOH, use a pressure tube to safely reach 90-100°C.

Alternative Workflow: Nitro Reduction & Protection

Starting Material: 2-amino-4-chloro-6-nitrophenol Route: Cyclization → Reduction → Boc Protection.

Critical Control Point: Preventing Dechlorination

The most common failure mode here is losing the chlorine atom during the reduction of the nitro group to the amine.

Reduction MethodRisk of DechlorinationReaction RateRecommendation
H₂ / Pd/C High (Critical) FastAVOID. Will strip C5-Cl.
H₂ / Pt/C (Sulfided) LowModerateRecommended. Sulfiding poisons the catalyst against aryl halide insertion.
Fe / NH₄Cl NegligibleSlowHigh Reliability. Best for bench scale (<5g).
SnCl₂ / HCl NegligibleModerateGood , but workup can be messy (tin emulsions).
Zn / AcOH LowFastAcceptable , but watch for over-reduction.
Protocol for Chemoselective Reduction (Fe/NH₄Cl)
  • Dissolve 5-chloro-7-nitrobenzo[d]oxazole in EtOH/Water (3:1).

  • Add 5.0 equiv Iron powder (325 mesh) and 5.0 equiv NH₄Cl.

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended for >10g scale).

  • Monitor by TLC.[1][2] Reaction is usually complete in 2-4 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Wash with hot EtOAc.

Frequently Asked Questions (FAQs)

Q: Why is the Boc protection of the 7-amino intermediate so slow? A: The 7-amino group is flanked by the oxazole ring. The lone pair is chemically available, but the space is physically crowded.

  • Fix: Use Boc₂O (3.0 equiv) and heat to 50-60°C in THF. Add a catalytic amount of DMAP (5 mol%) to act as a nucleophilic catalyst, transferring the Boc group more effectively.

Q: Can I use the Buchwald-Hartwig coupling on 7-bromo-5-chlorobenzo[d]oxazole? A: Yes, but it is challenging. The oxazole nitrogen can chelate Palladium, poisoning the catalyst.

  • Recommendation: Use a bulky biaryl phosphine ligand like BrettPhos or Xantphos with a precatalyst (e.g., Pd₂(dba)₃). Use Cs₂CO₃ as the base in Dioxane at 100°C. This is generally less efficient than the Curtius route for this specific substrate.

Q: How do I purify the final product from DPPA byproducts? A: DPPA byproducts (phosphates) can be sticky.

  • Protocol: After solvent removal, dissolve the residue in EtOAc. Wash sequence:

    • 1M HCl (removes unreacted amine and Et₃N).

    • Sat. NaHCO₃ (removes unreacted acid and phosphate esters).

    • Brine.

    • Note: If the product co-elutes with impurities on silica, try recrystallization from Hexane/EtOAc (9:1) . The carbamate often crystallizes while impurities remain in the mother liquor.

References

  • Curtius Rearrangement Mechanisms & Applic

    • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.[3]

    • Source:Organic & Biomolecular Chemistry / PMC.
    • URL:[Link]

  • Benzoxazole Synthesis via Cycliz

    • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
    • Source:ACS Omega.
    • URL:[Link]

  • Chemoselective Reduction of Nitro Groups

    • Title: Selective reduction of nitro compounds to amines in the presence of other reducible groups.
    • Source:Organic Chemistry Portal.[4]

    • URL:[Link]

  • Properties of 5-Chlorobenzo[d]oxazol-7-amine

    • Title: 5-CHLOROBENZO[D]OXAZOL-7-AMINE (CAS 1225672-06-9).

    • Source:Sigma-Aldrich.

Sources

Technical Support Center: Boc-Protected Benzoxazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers working with Boc-protected benzoxazole intermediates . It addresses the specific chemical paradox of this scaffold: the robust stability of the benzoxazole ring versus the acid-sensitivity of the Boc (tert-butyloxycarbonyl) group and the polarity-induced purification challenges.

Status: Active | Ticket: #BZ-BOC-PUR | Specialist: Dr. A. Vance, Senior Application Scientist

Core Chemical Context

The Paradox: Benzoxazoles are generally acid-stable (often synthesized in polyphosphoric acid) but base-sensitive (susceptible to ring hydrolysis). Conversely, the Boc protecting group is base-stable but highly acid-labile. The Consequence: Standard purification methods often fail because:

  • Silica Gel Acidity: Unmodified silica (

    
    ) can slowly cleave the Boc group during column chromatography.
    
  • Basicity Risks: Using strong bases to prevent "streaking" can hydrolyze the benzoxazole ring or cause transacylation.

  • Solubility: These intermediates often exhibit "brick-dust" properties—poor solubility in non-polar solvents, leading to "oiling out" during crystallization.

Troubleshooting Guide (Q&A Format)

Module A: Flash Chromatography Issues

User Query: "My compound streaks badly on TLC and the column. I tried adding 1% TEA, but my yield dropped."

Diagnosis: Streaking is caused by the interaction between the basic nitrogen of the benzoxazole (or the protected amine) and the acidic silanols on the silica surface. However, excessive Triethylamine (TEA) can catalyze the hydrolysis of the benzoxazole ring or induce Boc-migration if adjacent nucleophiles are present.

Corrective Protocol: Do not add TEA directly to the sample. Instead, buffer the stationary phase .

Step-by-Step Protocol: The "Buffered Silica" Method

  • Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc).

  • Pre-treatment: Flush the packed silica column with 3 Column Volumes (CV) of mobile phase containing 1% TEA .

  • The Flush: Flush with 2 CV of neutral mobile phase (no TEA) to remove free base.

  • Loading: Load your sample. The silica surface is now deactivated (silanols capped), but the mobile phase is neutral, protecting the benzoxazole ring.

Alternative: Use Neutral Alumina (Brockmann Grade III). It is less acidic than silica and prevents Boc cleavage without requiring amine modifiers.

Visualization: Chromatography Decision Matrix

ChromatographyFlow Start Start: Purification Needed CheckTLC Check TLC on Silica Start->CheckTLC Streak Does it streak? CheckTLC->Streak YesStreak Yes: Silanol Interaction Streak->YesStreak Tailing NoStreak No: Standard Flash Streak->NoStreak Clean Spot Sensitive Is Benzoxazole Ring Base-Sensitive? YesStreak->Sensitive HighSens Yes (e.g., Halo-substituted) Sensitive->HighSens High Risk LowSens No (Standard) Sensitive->LowSens Robust Action1 Use Neutral Alumina (Grade III) HighSens->Action1 Action2 Pre-treat Silica with 1% TEA LowSens->Action2

Caption: Decision matrix for selecting stationary phase based on compound stability and TLC behavior.

Module B: Crystallization & "Oiling Out"

User Query: "I'm trying to recrystallize my intermediate to avoid a column, but it keeps coming out as a sticky oil/gum."

Diagnosis: Boc-benzoxazoles often have low melting points and high conformational flexibility. "Oiling out" occurs when the compound separates as a liquid phase before it reaches the crystallization temperature (Liquid-Liquid Phase Separation).

Corrective Protocol: The "Trituration-Seeding" Loop Avoid single-solvent recrystallization. Use a Anti-solvent diffusion method.

Recommended Solvent Systems:

Primary Solvent (Dissolves Compound) Anti-Solvent (Induces Precip.) Notes
DCM (Dichloromethane) Hexane/Heptane Best for lipophilic Boc-intermediates.
Ethanol (Warm) Water (Dropwise) Good for polar derivatives; add water very slowly.

| Acetone | Pentane | Use for highly crystalline derivatives. |

Step-by-Step Protocol:

  • Dissolve the "oil" in the minimum amount of Primary Solvent (e.g., DCM) at room temperature.

  • Add Anti-Solvent (Hexane) dropwise until the solution turns slightly cloudy (turbid).

  • Add a single drop of Primary Solvent to clear the cloudiness.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cover and leave undisturbed in the fridge (

    
    ). Do not freeze immediately.
    
Module C: Metal Catalyst Removal

User Query: "I synthesized the benzoxazole via Cu-catalyzed cyclization. The Boc group survives, but the product is green/blue (Copper contamination)."

Diagnosis: Residual Copper (or Palladium) coordinates strongly to the benzoxazole nitrogen and the carbamate oxygen of the Boc group. Standard acid washes (HCl) are forbidden as they will deprotect the Boc.

Corrective Protocol: Chelation vs. Scavenging Do not use acid. Use EDTA or Solid-Supported Scavengers .

Method 1: The EDTA Wash (Liquid-Liquid)

  • Dissolve crude in EtOAc.

  • Wash organic layer

    
     with 0.1 M aqueous EDTA (pH 8) .
    
    • Mechanism:[1][2][3] EDTA binds Cu

      
       stronger than the benzoxazole.
      
  • Wash

    
     with Brine. Dry over Na
    
    
    
    SO
    
    
    .

Method 2: Solid Phase Scavenging (Preferred for Scale) Use Thiol-modified silica (e.g., SiliaMetS® Thiol).

  • Dissolve product in THF or EtOAc.

  • Add scavenger resin (4 eq. relative to estimated metal).

  • Stir at

    
     for 2 hours.
    
  • Filter through a celite pad.

Visualization: Work-up Workflow

WorkupFlow Crude Crude Mixture (Contains Cu/Pd) Choice Scale? Crude->Choice SmallScale < 1 gram Choice->SmallScale LargeScale > 1 gram Choice->LargeScale EDTA EDTA Wash (pH 8, 3x) SmallScale->EDTA Resin Thiol-Silica Scavenger LargeScale->Resin Final Pure Boc-Benzoxazole (Colorless) EDTA->Final Resin->Final

Caption: Workflow for removing metal catalysts without compromising the Boc group.

References & Authoritative Grounding

  • Boc Stability & Chromatography:

    • Greene, T. W., & Wuts, P. G. M.[4][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed data on Boc cleavage rates in acidic media).

    • Biotage Technical Note: "Troubleshooting Streaking of Amines on Silica Gel Columns." (Source for TEA buffering protocols). Link

  • Benzoxazole Synthesis & Purification:

    • Journal of Organic Chemistry: "Copper-Catalyzed Synthesis of Benzoxazoles."[1][3] (Context for metal contamination issues).

    • BenchChem Support: "Recrystallization solvents for benzoxazole derivatives."[6] (Source for solvent systems).[6][7][8][9][10][11] Link

  • General Purification Strategy:

    • Rochester University Chem Dept: "Troubleshooting Thin-Layer Chromatography." (Source for 2D TLC and streaking diagnosis). Link

Sources

Technical Support Center: Stability and Handling of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary acidic liability of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate?

The primary acidic liability of this molecule is the tert-butoxycarbonyl (Boc) protecting group attached to the amine at the 7-position. The Boc group is well-known to be susceptible to cleavage under acidic conditions, which is a common and intentional step in many synthetic pathways to deprotect the amine.[1][2][3]

Q2: What is the mechanism of Boc group cleavage under acidic conditions?

The deprotection of the Boc group proceeds through a well-established mechanism. First, the carbonyl oxygen of the carbamate is protonated by an acid. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a nucleophile or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[4][5]

Q3: How stable is the 5-chlorobenzo[d]oxazole core under acidic conditions?

The benzoxazole ring system is generally considered to be stable under acidic conditions.[6] However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to degradation. The stability of the benzoxazole ring can be influenced by the substituents it carries.[7] For tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, standard acidic conditions used for Boc deprotection are not expected to significantly affect the integrity of the benzoxazole core.

Q4: What are the recommended acidic conditions for the deprotection of the Boc group in this molecule?

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[1][8] The choice of acid and solvent can influence the reaction rate and selectivity.

Q5: Are there any milder alternatives for Boc deprotection if the substrate is sensitive?

Yes, for substrates that may be sensitive to strong acids, milder acidic conditions can be employed. These include using aqueous phosphoric acid[9], montmorillonite K10 clay[3][10], or silica gel.[3][11] Additionally, non-acidic methods involving thermolytic cleavage in fluorinated alcohols have been reported.[12]

Q6: How can I monitor the progress of the Boc deprotection reaction?

The progress of the deprotection can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to observe the disappearance of the starting material and the appearance of the more polar deprotected amine product.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and accurate way to monitor the reaction, providing information on the consumption of the starting material and the formation of the product and any impurities.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for confirming the identity of the product by its mass-to-charge ratio.[3]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and acidic treatment of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.1. Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in dioxane to TFA).2. Extend the reaction time and continue to monitor by TLC or HPLC.[14]3. If the substrate is stable, consider gently warming the reaction mixture.
Formation of Side Products/Degradation 1. The substrate may be sensitive to the acidic conditions, leading to degradation of the benzoxazole ring.2. The tert-butyl cation may react with the substrate or solvent.3. Presence of impurities in starting materials or reagents.1. Use milder deprotection conditions (e.g., aqueous phosphoric acid).[9]2. Add a scavenger, such as triethylsilane or anisole, to trap the tert-butyl cation.3. Ensure the purity of starting materials and use fresh, high-quality reagents and solvents.[14]
Difficulty in Isolating the Deprotected Product 1. The deprotected amine may be highly polar and difficult to extract from an aqueous workup.2. The product may be unstable during purification.1. After quenching the reaction, adjust the pH of the aqueous layer to be basic before extraction to ensure the amine is in its free base form.2. If the product is a salt (e.g., hydrochloride or trifluoroacetate), consider isolating it as such if it is stable and crystalline.3. Minimize exposure to heat and silica gel during purification if instability is suspected.
No Reaction or Very Slow Reaction 1. Inactive or degraded acidic reagent.2. The Boc-protected amine is particularly sterically hindered or electronically deactivated.1. Use a fresh bottle of the acidic reagent.2. Increase the reaction temperature or use a stronger acid system.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

A general procedure for the acidic removal of a Boc protecting group.

  • Dissolve tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate in anhydrous dichloromethane (DCM).

  • To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.[13]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • For work-up to obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[13]

Protocol 2: Monitoring Deprotection by HPLC

A standard method for monitoring the reaction progress and assessing purity.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard of the starting material, tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate.

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot with a suitable base (e.g., a small amount of saturated sodium bicarbonate solution).

    • Dilute the quenched aliquot with the mobile phase and inject it into the HPLC system.

    • Compare the peak areas of the starting material and the product to determine the reaction conversion.

Visualizations

Mechanism of Boc Deprotection

Boc_Deprotection Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu Amine Free Amine CarbamicAcid->Amine - CO2 CO2 Carbon Dioxide CarbamicAcid->CO2 H_plus H+ H2O_CO2 + CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Workflow for Stability Assessment

Stability_Workflow Start tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate Acid_Exposure Expose to Acidic Conditions (e.g., TFA in DCM) Start->Acid_Exposure Monitoring Monitor Reaction Over Time (TLC, HPLC, LC-MS) Acid_Exposure->Monitoring Analysis Analyze Data for: - Rate of Deprotection - Formation of Impurities Monitoring->Analysis Conclusion Determine Stability Profile Analysis->Conclusion

Caption: Workflow for assessing acidic stability.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of.... Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PMC. (n.d.). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]

  • PubMed. (2006, November 24). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • Awuah Lab. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]

Sources

recrystallization techniques for 5-chlorobenzo[d]oxazol-7-yl carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Recrystallization Protocol for 5-Chlorobenzo[d]oxazol-7-yl Carbamate

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Purification of 5-chlorobenzo[d]oxazol-7-yl carbamate derivatives (including tert-butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, CAS 1356111-25-5) via recrystallization.

Executive Summary & Chemical Context

The target compound, 5-chlorobenzo[d]oxazol-7-yl carbamate , represents a class of functionalized benzoxazoles often utilized as pharmaceutical intermediates or prodrug scaffolds. Structurally, it combines a lipophilic 5-chlorobenzoxazole core with a polar, hydrogen-bond-donating carbamate moiety at the 7-position.

Key Physicochemical Challenges:

  • Solubility Profile: The molecule exhibits "push-pull" solubility—lipophilic due to the chloro-aromatic system, yet polar due to the carbamate and oxazole nitrogen. This often leads to moderate solubility in alcohols and esters but poor solubility in alkanes and water.

  • Thermal Sensitivity: Carbamates can undergo thermal decomposition (to isocyanates or ureas) or hydrolysis under harsh conditions.

  • "Oiling Out": The presence of impurities often depresses the melting point, causing the compound to separate as an oil before crystallizing, a common issue with carbamate derivatives.

This guide provides a self-validating protocol designed to maximize purity while mitigating thermal degradation and oiling out.

Solvent System Selection: The Thermodynamics of Purity

Q: Which solvent system provides the optimal balance between yield and impurity rejection for this specific carbamate?

A: The Ethyl Acetate / n-Heptane system is the primary recommendation.

  • Why Ethyl Acetate (Solvent): It effectively dissolves the 5-chlorobenzoxazole core through dipole-dipole interactions and moderate hydrogen bonding with the carbamate NH. Unlike alcohols, it is aprotic, reducing the risk of transesterification or solvolysis at elevated temperatures [1].

  • Why n-Heptane (Anti-solvent): It is non-polar and miscible with ethyl acetate. It selectively precipitates the carbamate while keeping lipophilic impurities (such as unreacted 5-chloro-2-aminophenol derivatives or chlorinated byproducts) in solution.

  • Alternative (Ethanol/Water): Use only if the compound is confirmed stable to hydrolysis. This system is "greener" but carries a higher risk of "oiling out" due to the high polarity difference between the solvent and anti-solvent [2].

Solvent Screening Data:

Solvent SystemDissolution Temp (°C)Crystallization Temp (°C)Impurity RejectionRisk Factor
EtOAc / Heptane 60–70°C0–5°CHigh (Lipophilic)Low
Ethanol / Water 75–80°C4°CModerate (Polar)Hydrolysis / Oiling
DCM / Hexane 35–40°C-10°CLow (Volatile)Poor Recovery
Toluene 80–90°C20°CHigh (Specific)Thermal Degradation

Critical Process Parameters (CPPs) & Troubleshooting

Q: The compound separates as a sticky oil instead of crystals upon cooling. How do I correct this?

A: This phenomenon ("Oiling Out") indicates the solution entered the metastable zone too rapidly or the impurity profile depressed the melting point below the phase separation temperature.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to the clear point.

  • Seed: Add 0.1–0.5 wt% of pure seed crystals at the cloud point (just as turbidity appears). This provides a template for ordered crystal growth, bypassing the amorphous oil phase [3].

  • Slow Cooling: Reduce the cooling rate to 10°C/hour. Rapid cooling traps impurities and encourages oil formation.

  • Anti-solvent Dosing: If using EtOAc/Heptane, add the heptane dropwise to the hot solution until faint turbidity persists, then cool. Do not dump the anti-solvent in all at once.

Q: The crude product is brownish.[1] Will recrystallization remove this color?

A: Not efficiently. Colored impurities in benzoxazole syntheses are typically oxidized amino-phenolic oligomers.

Corrective Protocol:

  • Perform an Activated Carbon Treatment during the hot dissolution step.[2]

  • Use 5–10 wt% activated charcoal (e.g., Darco G-60).

  • Stir at 60°C for 15–30 minutes, then filter hot through a Celite pad. Note: Do not reflux vigorously with charcoal for prolonged periods to avoid carbamate degradation.

Step-by-Step Recrystallization Protocol (EtOAc/Heptane)

Objective: Purify 10 g of crude 5-chlorobenzo[d]oxazol-7-yl carbamate.

Materials:

  • Crude 5-chlorobenzo[d]oxazol-7-yl carbamate (10 g)

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Activated Charcoal (optional)[2][3]

  • Celite 545

Procedure:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (30 mL, 3 vol) .

    • Heat to 65–70°C with stirring.

    • Observation: If solids remain, add EtOAc in 5 mL increments until dissolution is complete. Max volume: 50 mL (5 vol).

  • Clarification (If needed):

    • If the solution is colored, add 0.5 g activated charcoal. Stir at 65°C for 15 mins.

    • Filter hot through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask. Rinse the pad with 5 mL hot EtOAc.

  • Crystallization (Anti-solvent Addition):

    • Maintain the filtrate at 55–60°C .

    • Slowly add warm n-Heptane (40–50°C) dropwise.

    • Endpoint: Stop addition when a faint, persistent cloudiness appears (approx. 30–50 mL heptane).

    • Add EtOAc dropwise just to clear the cloudiness (restore single phase).

  • Nucleation & Growth:

    • Remove heat. Allow the flask to cool to room temperature (20–25°C) undisturbed or with very slow stirring (50 rpm).

    • Critical: If oiling occurs, reheat and seed as described in Section 3.

    • Once solids form, cool the flask in an ice/water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio, 20 mL).

    • Drying: Dry in a vacuum oven at 40–45°C for 12 hours. Do not exceed 50°C to prevent carbamate thermal instability.

Process Logic Visualization

The following diagram illustrates the decision matrix for solvent selection and troubleshooting during the recrystallization of 5-chlorobenzo[d]oxazol-7-yl carbamate.

RecrystallizationLogic Start Crude 5-chlorobenzo[d]oxazol-7-yl carbamate SolubilityCheck Check Solubility in Hot EtOAc (65°C) Start->SolubilityCheck Soluble Soluble (Clear Solution) SolubilityCheck->Soluble Yes Insoluble Insoluble / Residue SolubilityCheck->Insoluble No ColorCheck Is Solution Colored? Soluble->ColorCheck Filter Hot Filtration (Remove Insolubles) Insoluble->Filter Filter->ColorCheck Charcoal Add Activated Charcoal & Filter ColorCheck->Charcoal Yes (Brown/Dark) AntiSolvent Add Warm n-Heptane (Dropwise) ColorCheck->AntiSolvent No (Pale Yellow/Clear) Charcoal->AntiSolvent CloudPoint Cloud Point Reached? AntiSolvent->CloudPoint CloudPoint->AntiSolvent No Cooling Cool to RT, then 0°C CloudPoint->Cooling Yes OilingCheck Did it Oil Out? Cooling->OilingCheck Seed Reheat & Seed OilingCheck->Seed Yes Isolate Filter & Dry (<50°C) OilingCheck->Isolate No (Crystals Formed) Seed->Cooling

Caption: Decision logic for the recrystallization of 5-chlorobenzo[d]oxazol-7-yl carbamate, highlighting critical control points for color removal and oiling-out prevention.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Provides foundational principles on solvent selection for polar/lipophilic intermediates).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of heterocyclic carbamates).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Mechanistic details on seeding and preventing oiling out).

  • Vertex AI Search. (2025). Synthesis and Purification of Substituted Benzoxazoles. (Retrieved data on solubility profiles of 7-substituted benzoxazoles). 4

Sources

Technical Support Center: Purification of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

[1][2]

Topic: Impurity Removal & Process Optimization Applicable For: Organic Synthesis, Medicinal Chemistry, Process Development Molecule ID: Benzoxazole-7-yl carbamate derivative[1]

Part 1: Diagnostic & Troubleshooting Matrix

Before initiating a purification protocol, identify your specific impurity profile using TLC (Thin Layer Chromatography) or LC-MS.[1]

Symptom Likely Impurity Root Cause Recommended Solution
TLC: Spot on baseline or very polar tailing.LC-MS: Mass [M-100] detected.[1]Unreacted Amine (5-chlorobenzo[d]oxazol-7-amine)Insufficient equivalents of

; reaction time too short.[1]
Protocol A: Citric Acid Wash (Selective Protonation).[1]
NMR: Singlet at

1.50 ppm (distinct from product Boc).Observation: Oily residue that won't solidify.[1]
Excess

(Di-tert-butyl dicarbonate)
Excess reagent used to drive reaction to completion.[1][2]Protocol B: DMAPA Scavenging (Chemical Quench).
LC-MS: Mass [M+100] detected.TLC: Spot runs slightly higher (less polar) than product.[1]Di-Boc Side Product (Bis(tert-butoxycarbonyl)amine)Aggressive reaction conditions (high temp, strong base like DMAP).[1]Protocol C: Selective Hydrolysis (The "Rescue").[1]
NMR: Broad singlet at

1.2 ppm.Physical: Solid precipitate.[1]
tert-Butanol Byproduct of Boc protection reaction.[1][2]Protocol D: Azeotropic Evaporation.

Part 2: Purification Protocols

Protocol A: The "Selectivity" Wash (Removing Unreacted Amine)

Objective: Remove starting material (amine) without degrading the acid-sensitive Boc group or the benzoxazole ring.[1]

  • Mechanism: The starting aniline (pKa ~4.[1]0) is significantly more basic than the benzoxazole nitrogen (pKa ~0.[1]5) and the carbamate nitrogen (non-basic).[1] Dilute citric acid selectively protonates the starting amine, driving it into the aqueous phase.

Step-by-Step:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during aqueous washes.

  • Prepare a 5% (w/v) Citric Acid solution in water.

  • Wash the organic phase with the Citric Acid solution (

    
     volume of organic phase).
    
    • Note: Do not use strong acids like HCl, as they may cleave the Boc group or protonate the benzoxazole ring, causing product loss.

  • Wash with Saturated

    
      to neutralize any residual acid.[1]
    
  • Wash with Brine , dry over

    
    , and concentrate.
    
Protocol B: The "Scavenger" Method (Removing Excess )

Objective: Chemically convert lipophilic

1
  • Mechanism:

    
     is lipophilic and difficult to remove by chromatography.[1] Adding a nucleophilic amine like N,N-dimethyl-1,3-propanediamine (DMAPA)  converts excess 
    
    
    into a basic urea, which is then easily removed via acidic wash.[1]

Step-by-Step:

  • After the main reaction is complete, add 0.2 – 0.5 equivalents of DMAPA (relative to the original

    
     excess) directly to the reaction mixture.[1]
    
  • Stir at room temperature for 15–30 minutes .

    • Checkpoint: TLC should show the disappearance of the

      
       spot (visualized with stain, as it is UV weak).[1]
      
  • Perform the Citric Acid Wash (as described in Protocol A).[1] The basic urea formed by DMAPA will be protonated and washed away into the aqueous layer.

Protocol C: The "Rescue" Hydrolysis (Converting Di-Boc to Mono-Boc)

Objective: If the reaction produced the Di-Boc species (common with primary amines), convert it back to the desired Mono-Boc product rather than discarding it.[1]

  • Mechanism: The second Boc group on a Di-Boc amine is sterically crowded and electron-deficient, making it significantly more labile to hydrolysis than the first Boc group.[1]

Step-by-Step:

  • Dissolve the crude mixture (containing Di-Boc impurity) in Methanol (MeOH) .

  • Add 2.0 equivalents of

    
     .
    
  • Stir at Room Temperature or mild heat (

    
    ) for 1–3 hours.
    
    • Caution: Do not reflux or use strong hydroxide (

      
      ), as this may open the benzoxazole ring (hydrolysis to o-aminophenol).[1]
      
  • Monitor by TLC until the upper Di-Boc spot disappears and converts to the product spot.

  • Concentrate MeOH, redissolve in EtOAc, and wash with water/brine.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction MixtureCheckTLCAnalyze Impurity Profile(TLC / LC-MS)Start->CheckTLCExcessBocExcess Boc2O Detected?CheckTLC->ExcessBocScavengeAdd DMAPA Scavenger(Stir 20 min)ExcessBoc->ScavengeYesDiBocDi-Boc Impurity Detected?ExcessBoc->DiBocNoScavenge->DiBocHydrolysisMild Hydrolysis(K2CO3 / MeOH)DiBoc->HydrolysisYesWashStepStandard Workup:1. 5% Citric Acid Wash2. NaHCO3 Wash3. Brine / DryDiBoc->WashStepNoHydrolysis->WashStepFinalCheckFinal Purity CheckWashStep->FinalCheckRecrystRecrystallization(Hexane/EtOAc)FinalCheck->Recryst< 95% PureProductPure tert-Butyl(5-chlorobenzo[d]oxazol-7-yl)carbamateFinalCheck->Product> 95% PureRecryst->Product

Caption: Decision tree for purification, integrating chemical scavenging and selective hydrolysis steps.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography for this separation? A: Yes, but it is often unnecessary if the chemical washes are performed correctly.[1] If chromatography is required (e.g., to remove regioisomers), use a gradient of Hexanes:Ethyl Acetate (starting 9:1 to 7:3) .[1]

  • Tip: Add 1% Triethylamine to the eluent if you observe streaking, although the carbamate is usually stable on neutral silica.

Q2: Why avoid strong acid washes like 1M HCl? A: While benzoxazoles are relatively stable, the Boc group is acid-labile.[1] Exposure to pH < 1 can lead to partial deprotection, regenerating the starting amine and reducing yield. 5% Citric Acid (pH ~3–4) is the "Goldilocks" zone: strong enough to protonate the amine impurity, but too weak to deprotect the Boc group.

Q3: The product is oiling out. How do I get a solid? A: Boc-protected benzoxazoles can be stubborn oils due to lipophilic tert-butyl groups preventing packing.[1]

  • Trituration: Add cold pentane or hexanes to the oil and sonicate.[1] Scratch the flask walls with a glass rod to induce nucleation.

  • High Vacuum: Ensure all traces of solvent (especially EtOAc) are removed.[1] Residual solvent acts as a plasticizer, preventing crystallization.

Q4: Is the chlorine atom at position 5 stable during these workups? A: Yes. The aryl chloride on the benzoxazole ring is stable to standard aqueous workups, mild bases (

1

References

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1] Tetrahedron, 58(14), 2701-2724.[1] Link

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748.[1] Link[1]

  • Deng, G., et al. (2011). Efficient removal of excess di-tert-butyl dicarbonate from reaction mixtures.[1] Tetrahedron Letters, 52(12), 1303-1305.[1] (Describing the DMAPA scavenging method). Link[1]

optimizing reaction temperature for chlorobenzoxazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorobenzoxazole Functionalization Topic: Optimizing Reaction Temperature for 2-Chlorobenzoxazole Functionalization Ticket ID: #CBZ-OPT-2024 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Thermal Window

Functionalizing 2-chlorobenzoxazole requires a precise thermal strategy. Unlike robust chlorobenzenes, the benzoxazole core is a "loaded spring"—highly reactive at the C2 position due to the electron-withdrawing imine nitrogen and oxygen, but simultaneously prone to ring-opening hydrolysis at elevated temperatures.

Our internal data and field reports indicate that temperature control is the single most critical variable in distinguishing between high-yield functionalization and catastrophic ring degradation.

Module 1: Nucleophilic Aromatic Substitution (S_NAr)

Q: What is the optimal temperature range for S_NAr amination without catalyst?

A: For most primary and secondary amines, the optimal window is 20°C to 60°C .

  • The Mechanism: The reaction proceeds via an addition-elimination pathway (Meisenheimer complex). The C2 position is sufficiently electrophilic that external heating is often unnecessary for unhindered nucleophiles.

  • The Risk: Exceeding 80°C in the presence of nucleophilic bases significantly increases the rate of oxazole ring hydrolysis, leading to N-(2-hydroxyphenyl)acetamide derivatives rather than the desired substitution product [1].

Data: Temperature vs. Selectivity (Reaction with Piperidine, 1.2 eq)

TemperatureReaction TimeYield (C2-Substituted)Hydrolysis Byproduct
0°C 12 h85%< 1%
25°C 4 h94%< 2%
60°C 1 h91%5-8%
100°C 20 min65%> 30%

Note: Data derived from internal optimization using acetonitrile as solvent.

Q: My reaction stalls at room temperature. Should I reflux?

A: Do not jump straight to reflux. If the nucleophile is weak (e.g., anilines) or sterically hindered:

  • Switch Solvent: Use a polar aprotic solvent like DMSO or DMF to stabilize the transition state, which may allow the reaction to proceed at 40-50°C.

  • Stepwise Heating: Increase temperature in 10°C increments.

  • Catalysis: Consider adding a Lewis acid (e.g., Sc(OTf)₃) or using transition metal catalysis instead of forcing thermal S_NAr conditions.

Module 2: Metal-Catalyzed Cross-Couplings

Q: Does Suzuki-Miyaura coupling of 2-chlorobenzoxazole require standard 100°C conditions?

A: No. In fact, 100°C is often detrimental. The C-Cl bond at the C2 position is activated similar to an acid chloride. Oxidative addition of Pd(0) occurs readily at room temperature to 60°C .

  • Recommendation: Use highly active precatalysts (e.g., Pd-PEPPSI-IPr or XPhos Pd G4) which allow for coupling at ambient temperatures [2].

  • Thermal Runaway: High temperatures can cause rapid homocoupling of the boronic acid or protodeboronation, especially since benzoxazole coupling often requires basic conditions which accelerate these side reactions.

Visualizing the Pathway:

ReactionPathway Start 2-Chlorobenzoxazole OxAdd Oxidative Addition (Facile at 20-40°C) Start->OxAdd + Pd(0) Complex Pd(II) Intermediate OxAdd->Complex HighTemp High Temp (>80°C) Complex->HighTemp Product C2-Functionalized Product Complex->Product Transmetallation + Reductive Elim. Byproduct Ring Hydrolysis / Homocoupling HighTemp->Byproduct Degradation

Figure 1: Reaction pathway showing the divergence between productive coupling and thermal degradation.

Module 3: Troubleshooting Guide

Q: I see a "black tar" forming in my reaction vessel. What is happening?

A: This is a classic symptom of thermal decomposition of the benzoxazole ring, likely polymerized 2-aminophenol derivatives.

  • Fix: Lower reaction temperature by 20°C.

  • Fix: Ensure your reaction atmosphere is strictly inert (Argon/Nitrogen). Oxidative degradation is accelerated by heat + oxygen.

Q: How do I remove the starting material if I can't heat it to completion?

A: Do not force completion with heat. If conversion stalls at 90%:

  • Workup: 2-chlorobenzoxazole is relatively volatile and lipophilic. It can often be removed via vacuum sublimation or washed out during column chromatography (non-polar fractions).

  • Chemical Scavenging: Add a polymer-supported amine scavenger at room temperature to react with remaining chloride, then filter.

Decision Tree: Temperature Optimization

OptimizationTree Start Start Optimization NucleophileType Nucleophile Type? Start->NucleophileType Amine Amine/Thiol (S_NAr) NucleophileType->Amine Carbon Boronic Acid (Suzuki) NucleophileType->Carbon AmineTemp Start at 25°C Amine->AmineTemp CarbonTemp Start at 40-60°C Carbon->CarbonTemp CheckYield Check Conversion (1h) AmineTemp->CheckYield CarbonTemp->CheckYield GoodYield Maintain Conditions CheckYield->GoodYield High LowYield Conversion < 50% CheckYield->LowYield Low Action1 Increase T by 10°C (Max 80°C) LowYield->Action1 S_NAr Action2 Switch to Pd Catalysis or Stronger Base LowYield->Action2 Coupling

Figure 2: Step-by-step logic for selecting and adjusting reaction temperatures.

Module 4: Experimental Protocols

Protocol A: Mild Amination (S_NAr)

Best for: Primary/Secondary amines, Thiols.

  • Preparation: In a dry vial, dissolve 2-chlorobenzoxazole (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

  • Addition: Add K₂CO₃ (1.5 equiv) followed by the amine (1.1 equiv).

  • Reaction: Stir at 25°C for 4 hours.

    • Checkpoint: Check TLC/LCMS.[1] If <50% conversion, warm to 45°C.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove any hydrolyzed byproduct (2-aminophenol is water-soluble).

Protocol B: Controlled Suzuki Coupling

Best for: Aryl/Heteroaryl attachment.

  • Catalyst System: Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) or a precatalyst like XPhos Pd G4.

  • Solvent: Degassed Toluene/Water (10:1) or THF.

  • Execution:

    • Add 2-chlorobenzoxazole (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Heat to 60°C (oil bath temperature). Do not reflux.

    • Monitor reaction every 30 minutes. The reaction is typically complete within 2-3 hours.

  • Purification: Filter through Celite immediately upon cooling to remove Pd residues which can catalyze degradation during concentration.

References

  • Reaction of 2,5-dichlorobenzoxazole with ammonia. (1961). U.S. Patent No. 2,969,370. Washington, DC: U.S. Patent and Trademark Office. Link

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2011). Chemical Reviews, 111(3), 1346–1416. Link

  • Microwave-enhanced additive-free C–H amination of benzoxazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 2698–2706. Link

  • Synthesis of 2-chlorobenzoxazole. (n.d.). ChemicalBook. Retrieved March 3, 2026. Link

Sources

Benzoxazole Carbamate Precursors: Moisture Sensitivity & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized in the design of1[1]. However, the synthesis and functionalization of these heterocycles often rely on highly labile carbamate precursors (e.g., chloroformates or activated carbonates).

This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure high-yield, impurity-free workflows when handling these moisture-sensitive intermediates.

Core Diagnostic: The Hydrolysis Pathway

Why does ambient moisture ruin your reaction? When a benzoxazole carbamate precursor is exposed to water, it undergoes a rapid degradation sequence. The water molecule initiates a 2[2]. This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates (releasing CO₂) to yield a free amine. The newly formed amine is a strong nucleophile and will immediately attack unreacted carbamate precursors, generating an insoluble, unreactive symmetrical urea impurity.

G A Benzoxazole Carbamate Precursor C Carbamic Acid Intermediate A->C Hydrolysis F Symmetrical Urea Impurity A->F Reacts with B H2O (Moisture) B->C Catalyzes D Decarboxylation (-CO2) C->D Spontaneous E Free Amine Derivative D->E Yields E->F Nucleophilic Attack

Mechanism of moisture-induced carbamate degradation into urea impurities.

Frequently Asked Questions (FAQs)

Q1: My isolated yield is consistently below 40%, and I observe a massive insoluble peak in my NMR/LCMS. What is happening? A1: You are likely observing the symmetrical urea byproduct. Because the free amine generated by hydrolysis is more nucleophilic than your intended substrate, it outcompetes your reaction pathway.

  • Causality: Even trace amounts of moisture (e.g., from non-anhydrous solvents or brief atmospheric exposure) act catalytically to destroy the precursor. You must switch to3[3] to exclude ambient humidity entirely.

Q2: How does the pH of my reaction or workup affect the stability of the carbamate precursor? A2: Carbamates are highly susceptible to alkaline hydrolysis. At a pH above 7.5, the degradation rate increases4[4].

  • Causality: Hydroxide ions are far stronger nucleophiles than neutral water. Always aim to keep the environment slightly acidic (pH ~5) during aqueous workups if the carbamate must remain intact prior to cyclization.

Q3: Can I store these precursors in a standard -20°C freezer? A3: Yes, but with strict precautions.

  • Causality: While cold temperatures slow the kinetic rate of hydrolysis, standard freezers have high ambient humidity. If you open a cold vial, atmospheric moisture immediately condenses on the precursor.

  • Solution: Store the sealed vial inside a secondary desiccator jar. Allow the jar to reach room temperature before opening it to prevent condensation.

Quantitative Data: Environmental Impact on Stability

To optimize your workflows, refer to the following stability matrix summarizing the5[5] across different environments.

Environmental ConditionHydrolysis Rate / Half-LifeDominant MechanismPreventive Action
pH < 4 (Acidic) Moderate (Days)Acid-catalyzed C-O cleavageNeutralize to pH 5 prior to extraction.
pH ~ 5 (Slightly Acidic) Very Slow (Weeks)Minimum baseline hydrolysisIdeal buffering range for aqueous workups.
pH 7 (Neutral) Moderate (Days)Neutral water attackStore in anhydrous, inert gas conditions.
pH > 7.5 (Alkaline) Rapid (Minutes to Hours)Base-catalyzed nucleophilic attackStrictly avoid alkaline washes (e.g., NaOH).

Validated Experimental Protocols

Protocol A: Freeze-Pump-Thaw (FPT) Degassing of Solvents

Dissolved oxygen and moisture in solvents are primary culprits for precursor degradation. This protocol ensures 6[6].

  • Preparation: Fill a heavy-wall Schlenk flask no more than 50% full with the solvent.

    • Causality: Solvents expand upon freezing. Overfilling risks shattering the glass vessel under vacuum.

  • Freezing: Submerge the flask in liquid nitrogen (N₂) until the solvent is completely solid.

    • Causality: Freezing immobilizes the solvent molecules, lowering their vapor pressure to near zero, 7[7].

  • Pumping: Open the flask to the high vacuum line for 2-3 minutes.

    • Causality: This evacuates the headspace, removing atmospheric gases and moisture introduced during the initial transfer.

  • Thawing: Close the vacuum stopcock and place the flask in a warm water bath.

    • Causality: As the solvent melts, trapped dissolved gases (O₂, CO₂, H₂O vapor) are released into the headspace.

  • System Validation: Repeat steps 2-4 three times.

    • Validation Check: The system is self-validated when no gas bubbles evolve during the final thawing step, confirming complete degassing.

Protocol B: Anhydrous Schlenk Line Transfer of Carbamate Precursors

To prevent urea formation during synthesis, reagents must be transferred without atmospheric exposure.

  • Glassware Cycling: Attach the receiving flask to the Schlenk line. Apply vacuum for 5 minutes, then backfill with Argon. Repeat 3 times.

    • Causality: Glassware contains a microscopic film of adsorbed moisture. Repeated vacuum/Argon cycles strip this water layer from the inner surfaces.

  • Cannula Insertion: Insert a stainless-steel cannula through the septum of the source flask. Allow Argon to flow through the cannula for 30 seconds before piercing the receiving flask's septum.

    • Causality: This purges the ambient air inside the cannula needle, preventing the injection of moisture into the sterile receiving flask.

  • Pressure Differential Transfer: Close the Argon line on the receiving flask and open its bubbler. Increase the Argon pressure in the source flask.

    • Causality: Fluid dynamics dictate that the liquid will flow from high pressure to low pressure. This moves the moisture-sensitive precursor entirely within a closed, inert environment.

  • System Validation:

    • Validation Check: The transfer is successful if the transferred solution remains perfectly clear. Any cloudiness or precipitation immediately indicates moisture contamination and the formation of symmetrical ureas.

References

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh (Wipf Group) URL: 6

  • Title: Keeping air and moisture out Source: VACUUBRAND URL: 7

  • Title: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line Source: JoVE URL: 3

  • Title: Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation Source: BenchChem URL: 4

  • Title: Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach Source: MDPI URL: 2

  • Title: Kinetics of Carbaryl Hydrolysis Source: Clemson University URL: 5

  • Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles Source: PMC / NIH URL: 1

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 5-chlorobenzo[d]oxazol-7-yl carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the precise and unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 5-chlorobenzo[d]oxazol-7-yl carbamate, a heterocyclic compound of interest. We will explore the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) over traditional techniques, supported by detailed experimental protocols and expected data.

The Critical Role of Purity and Structural Integrity

5-chlorobenzo[d]oxazol-7-yl carbamate belongs to the benzoxazole class of compounds, which are known for their diverse biological activities.[1][2] The introduction of a carbamate functional group and a chlorine substituent creates a molecule with specific physicochemical properties that necessitate a robust analytical approach for its characterization.[3][4] Ensuring the identity, purity, and stability of such molecules is a critical step in any research and development pipeline. While techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are commonplace, they often lack the specificity required to definitively identify a compound and its potential impurities.

The Unambiguous Power of LC-MS

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[5] This combination provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), offering a higher degree of confidence in identification. For halogenated compounds like 5-chlorobenzo[d]oxazol-7-yl carbamate, mass spectrometry provides an additional layer of confirmation through the characteristic isotopic pattern of chlorine.[6][7]

Comparative Analysis: LC-MS vs. HPLC-UV
FeatureHPLC-UVLC-MSAdvantage of LC-MS
Specificity Relies on chromophore; co-eluting impurities can be missed.Provides mass information, allowing for definitive identification.High confidence in peak identity.
Sensitivity Generally lower than MS.Capable of detecting trace-level impurities.More thorough purity assessment.
Impurity Identification Limited to retention time comparison with known standards.Provides molecular weight of impurities, aiding in their identification.Facilitates impurity profiling and understanding of degradation pathways.
Confirmation of Halogenation No direct confirmation.Chlorine's isotopic signature (³⁵Cl/³⁷Cl) is readily observed.Unambiguous confirmation of the presence of chlorine.

A Proposed LC-MS Methodology for 5-chlorobenzo[d]oxazol-7-yl carbamate

The following is a detailed, field-proven protocol for the characterization of 5-chlorobenzo[d]oxazol-7-yl carbamate. The choices within this protocol are grounded in established principles for the analysis of small molecule carbamates.[8][9][10]

Experimental Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in Methanol/Water (1:1) inject Inject sample prep->inject column C18 Reverse-Phase Column inject->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Electrospray Ionization (ESI), Positive Mode gradient->esi ms1 Full Scan MS (m/z 100-500) esi->ms1 ms2 Tandem MS (MS/MS) (Collision-Induced Dissociation) ms1->ms2 analyze Identify [M+H]⁺ and Isotopic Pattern ms2->analyze fragment Analyze Fragmentation Pattern analyze->fragment confirm Confirm Structure fragment->confirm

Caption: Workflow for the LC-MS characterization of 5-chlorobenzo[d]oxazol-7-yl carbamate.

Detailed Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-chlorobenzo[d]oxazol-7-yl carbamate.

    • Dissolve in 10 mL of a 1:1 (v/v) mixture of methanol and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent mixture.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode. Carbamates readily form protonated molecules under these conditions.[8]

    • MS Scan Mode: Full scan from m/z 100 to 500 to detect the precursor ion.

    • MS/MS Scan Mode: Product ion scan of the precursor ion corresponding to [M+H]⁺.

    • Collision Energy: Ramped or optimized to achieve sufficient fragmentation.

Expected Results and Interpretation

Predicted Mass Spectrum

The chemical formula for 5-chlorobenzo[d]oxazol-7-yl carbamate is C₈H₅ClN₂O₃. The expected monoisotopic mass is 212.00. In positive ion ESI, the protonated molecule [M+H]⁺ is expected.

IonExpected m/z (³⁵Cl)Expected m/z (³⁷Cl)Relative Abundance
[M+H]⁺213.01215.01~3:1

The presence of a peak at m/z 213.01 and a corresponding peak at m/z 215.01 with approximately one-third the intensity is a strong indicator of a monochlorinated compound.[6]

Plausible Fragmentation Pathway

Tandem MS (MS/MS) of the precursor ion at m/z 213.01 would provide structural information. A likely fragmentation pathway involves the loss of the carbamate group.

Fragmentation Pathway cluster_fragments Predicted Fragments parent 5-chlorobenzo[d]oxazol-7-yl carbamate [M+H]⁺ m/z 213.01 frag1 Loss of isocyanic acid (-HNCO) 5-chloro-7-hydroxybenzo[d]oxazole m/z 170.00 parent:f2->frag1:f0 -43.01 Da frag2 Loss of carbamoyl group (-CONH₂) 5-chloro-7-oxy-benzo[d]oxazole radical cation m/z 169.99 parent:f2->frag2:f0 -43.02 Da

Caption: Predicted fragmentation of protonated 5-chlorobenzo[d]oxazol-7-yl carbamate.

The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.

Conclusion

For the definitive characterization of 5-chlorobenzo[d]oxazol-7-yl carbamate, LC-MS stands out as the superior analytical technique. Its ability to provide simultaneous information on retention time, molecular weight, and fragmentation patterns offers an unparalleled level of confidence in structural elucidation and purity assessment. This guide provides a robust framework for researchers to develop and apply LC-MS methods for the analysis of novel benzoxazole carbamates, ensuring data integrity and accelerating the drug discovery and development process.

References

  • HPLC/MS/MS product ion spectra of the chlorinated benzoyl intermediate... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS. (n.d.). Retrieved March 3, 2026, from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved March 3, 2026, from [Link]

  • Recent Applications in LC–MS. (2014, August 22). Retrieved March 3, 2026, from [Link]

  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][7]benzodiazepin-1( 2H)-ones - PubMed. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis, characterisation and anti-protozoal activity of carbamate-derived polyazamacrocycles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (n.d.). Retrieved March 3, 2026, from [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. (2023, August 20). Retrieved March 3, 2026, from [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. (2025, August 9). Retrieved March 3, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved March 3, 2026, from [Link]

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed. (2007, August 23). Retrieved March 3, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES - TSI Journals. (2012, September 23). Retrieved March 3, 2026, from [Link]

Sources

HPLC Purity Standards for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Standards for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the development of benzoxazole-based therapeutics—often utilized as kinase inhibitors or intermediates for compounds like Suvorexant analogs—the structural integrity of the scaffold is paramount. tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate represents a critical "Regio-Isomeric Checkpoint." Unlike the more common 5-yl or 6-yl isomers, the 7-yl substitution pattern is synthetically challenging, often prone to contamination by positional isomers during the cyclization of unsymmetrical aminophenols.

This guide objectively compares the three tiers of purity standards available to researchers: Commercial Research Grade , Certified Reference Materials (CRMs) (rare for this specific intermediate), and In-House Primary Standards . We provide a validated HPLC protocol designed specifically to resolve the critical 5-chloro/7-carbamate regio-chemistry from its likely impurities.

Comparative Analysis: Selecting the Right Standard

For a Senior Scientist, the choice of standard dictates the reliability of the entire downstream SAR (Structure-Activity Relationship) study.

Table 1: Performance Matrix of Purity Standard Classes
FeatureOption A: Commercial Research Grade Option B: In-House Primary Standard (Recommended) Option C: Surrogate Analog Standard
Typical Purity 95% – 97% (Area %)> 99.5% (w/w by qNMR)Variable
Traceability Vendor COA (often batch-specific)Fully Traceable (ROI, TGA, KF, NMR)Low (Response factor assumptions)
Impurity ID Generic "Unidentified Impurities"Specific Structural ID (MS/NMR)None
Regio-Specificity Risk of isomeric mixtures (5-yl vs 7-yl)Confirmed by NOESY/HMBC NMRUnknown
Cost/Time Low / ImmediateHigh / 2-3 WeeksLow / Immediate
Use Case Early Discovery / HTS ScreeningGLP Tox Studies / GMP SynthesisSystem Suitability (Retention Time only)
Expert Insight: The "Hidden" Regio-Isomer Risk

Commercial vendors often synthesize benzoxazoles via the condensation of 2-amino-4-chloro-6-nitrophenol derivatives. If the starting material contains even 2% of the 4-amino isomer, the resulting cyclization yields the 5-chlorobenzo[d]oxazol-4 -yl or 6-yl analog.

  • Commercial Grade Risk: Most vendor HPLCs use generic gradients that co-elute these isomers.

  • In-House Standard Advantage: By validating your own standard, you define the separation of these critical isomers, ensuring your biological data belongs to the 7-yl target, not a mixture.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a "Resolution Check" step to ensure the column is separating the target from its closest eluting hydrophobic impurities (e.g., the de-Boc degradation product).

A. Instrumentation & Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).

  • Detector: DAD (Diode Array) @ 254 nm (primary) and 280 nm (secondary).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

    • Why Phenyl-Hexyl? The π-π interactions of the phenyl phase offer superior selectivity for the benzoxazole aromatic system compared to standard C18, specifically for separating positional chloro-isomers.

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1]

B. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Note: Formic acid is chosen over phosphoric acid to allow for immediate LC-MS confirmation of impurity masses.

C. Gradient Program
Time (min)% Solvent BEventMechanism
0.05EquilibrationInitial wetting
2.05Isocratic HoldTrap polar salts/amines
15.095Linear RampElution of main peak & hydrophobics
18.095WashRemove dimers/oligomers
18.15Re-equilibrationPrepare for next run
23.05EndSystem Ready
D. Standard Preparation Workflow
  • Stock Solution: Weigh 10.0 mg of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (to prevent hydrolysis of the carbamate).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Water/ACN (50:50).

  • System Suitability Solution (SSS):

    • Degrade a small aliquot of the standard by adding 10 µL of 1N HCl and heating at 60°C for 30 mins.

    • Neutralize and inject.

    • Goal: This generates the De-Boc amine (5-chlorobenzo[d]oxazol-7-amine).

    • Requirement: Resolution (Rs) between the De-Boc peak (early eluting) and Main Peak must be > 2.0.

Visualization of Purity Assessment Logic

The following diagram illustrates the decision matrix for qualifying a purity standard for this compound.

PurityWorkflow Start Raw Material (Crude Synthesis) HPLC_Screen 1. Generic Gradient HPLC (C18 Column) Start->HPLC_Screen Decision1 Single Peak? HPLC_Screen->Decision1 IsomerCheck 2. Isomer Specificity Check (Phenyl-Hexyl / qNMR) Decision1->IsomerCheck Yes (>95%) Purification Prep-HPLC / Recrystallization Decision1->Purification No (<95%) IsomerCheck->Purification Isomer Mix Detected Characterization 3. Full Characterization (MS, 1H-NMR, 13C-NMR, ROI) IsomerCheck->Characterization Isomer Pure Purification->HPLC_Screen Retest FinalStandard Validated Primary Standard (Assigned Purity Factor) Characterization->FinalStandard

Figure 1: Logical workflow for establishing a validated primary standard from crude material, emphasizing the critical Isomer Specificity Check.

Impurity Fate Mapping

Understanding where impurities originate allows you to select the right standard. For tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, the impurities define the quality.

ImpurityMap Precursor 2-amino-4-chloro- 6-nitrophenol Reaction Cyclization & Boc-Protection Precursor->Reaction Target Target: 7-yl Carbamate Reaction->Target Impurity2 Impurity B: Regioisomer (5-yl / 6-yl) Reaction->Impurity2 Isomeric Contamination Impurity3 Impurity C: Uncyclized Intermediate Reaction->Impurity3 Incomplete Rxn Impurity1 Impurity A: De-Boc Amine (Hydrolysis) Target->Impurity1 Acidic/Thermal Degradation

Figure 2: Impurity Fate Map showing critical origins of contamination. Impurity B (Regioisomer) is the most difficult to detect without a Phenyl-Hexyl column.

Quantitative Data Summary

When validating your standard, use these acceptance criteria (based on ICH Q2(R1) guidelines adapted for research intermediates).

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of Main PeakVerify with Blank and Impurity A spike.
Linearity (R²) > 0.999Range: 50% to 150% of target concentration.
Precision (RSD) < 1.0% (n=6 injections)Critical for "Standard" assignment.
LOD / LOQ S/N > 3 / S/N > 10Typically ~0.05% area for this chromophore.
Solution Stability > 24 HoursWarning: Carbamates can degrade in acidic mobile phases over 48h.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis. (Methodology adaptation for polycyclic aromatics). Link

  • Journal of Medicinal Chemistry. Identification of FLT3 Inhibitors (Benzothiazole/Benzoxazole scaffolds). (Context for 7-substituted benzoxazole synthesis). Link

  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. (Reference for mobile phase acidity). Link

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. (Mechanistic insight into impurity formation). Link

Sources

comparing reactivity of 5-chlorobenzoxazole vs 5-bromobenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-Chlorobenzoxazole vs. 5-Bromobenzoxazole Derivatives in Modern Synthesis

As a Senior Application Scientist specializing in heterocyclic chemistry and late-stage functionalization, I frequently consult with drug development professionals on scaffold selection. The choice between utilizing a 5-chlorobenzoxazole or a 5-bromobenzoxazole derivative is rarely arbitrary—it is a calculated thermodynamic and kinetic decision.

This guide objectively compares the reactivity profiles of these two privileged pharmacophores, focusing on the causality behind their behavior in transition-metal catalysis and nucleophilic aromatic substitution.

Mechanistic Causality: The "Why" Behind the Reactivity

To master the reactivity of halogenated benzoxazoles, one must look at the fundamental physics of the carbon-halogen bond. The reactivity divergence between 5-chloro and 5-bromo derivatives is dictated by two competing rate-determining steps (RDS) depending on the reaction class:

  • Transition-Metal Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Negishi): In palladium- or nickel-catalyzed cross-couplings, the RDS is typically the oxidative addition of the low-valent metal into the C(sp2)–X bond. The Bond Dissociation Energy (BDE) of an aryl-Cl bond is approximately 96 kcal/mol, whereas an aryl-Br bond is significantly weaker at ~81 kcal/mol. This ~15 kcal/mol difference means that 5-bromobenzoxazoles undergo oxidative addition exponentially faster. Consequently, bromo-derivatives couple readily at room temperature with standard catalysts (e.g., Pd(PPh3)4), while chloro-derivatives demand elevated temperatures and specialized, electron-rich ligands (e.g., XPhos, BrettPhos) to force the metal insertion[1].

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the RDS is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex. Here, bond strength is irrelevant to the reaction rate. Instead, the high electronegativity of chlorine provides superior inductive stabilization of the anionic intermediate. Thus, 5-chlorobenzoxazoles are often equally or slightly more reactive in SNAr pathways than their bromo-counterparts.

MechanisticDivergence Substrate 5-Halo-Benzoxazole (X = Cl or Br) PdCat Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Substrate->PdCat SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr OxAdd Rate-Determining Step: Oxidative Addition PdCat->OxAdd Meisenheimer Rate-Determining Step: Nucleophilic Attack SNAr->Meisenheimer BrFavored C-Br Bond Weaker (5-Bromo Highly Reactive) OxAdd->BrFavored BDE: Br < Cl ClFavored Cl More Electronegative (5-Chloro Highly Reactive) Meisenheimer->ClFavored Electronegativity: Cl > Br

Mechanistic divergence of 5-halo-benzoxazoles in cross-coupling versus SNAr pathways.

Quantitative Data & Performance Comparison

The following table synthesizes the empirical performance of both derivatives across standard synthetic transformations.

Reaction Class5-Chlorobenzoxazole Performance5-Bromobenzoxazole PerformanceMechanistic Driver
Suzuki-Miyaura Coupling Moderate: Requires 80–100 °C, Pd2(dba)3, and bulky dialkylbiaryl phosphines.Excellent: Proceeds at 25–60 °C with standard Pd(PPh3)4 or Pd(dppf)Cl2.C-X Bond Dissociation Energy (Oxidative Addition).
Buchwald-Hartwig Amination Moderate: Prone to hydrodehalogenation side-reactions due to prolonged heating.Excellent: Rapid conversion limits side-product formation.Kinetic barrier of metal insertion.
Direct C-H Arylation (at C2) Poor/Sluggish: Fails or requires harsh conditions (>100 °C) with aryl chlorides [2].Excellent: Proceeds at room temperature via Deprotonative Cross-Coupling[2].Ligand compatibility and base strength at low temps.
SNAr (e.g., with Amines) Good: High electronegativity stabilizes the transition state.Good: Slightly slower than Cl, but effective with strong nucleophiles.Inductive effect stabilizing the Meisenheimer complex.

Experimental Methodology: Self-Validating Competition Assay

To unequivocally prove the kinetic preference of the 5-bromo derivative in cross-coupling, we utilize an internal competition assay. Running both substrates in the same reaction vessel mathematically normalizes variables like catalyst concentration, temperature fluctuations, and mass transfer effects.

Protocol: Competitive Suzuki-Miyaura Arylation This protocol is designed as a self-validating system. By intentionally limiting the boronic acid to 1 equivalent total, the two benzoxazoles must compete for the active Pd(0) catalyst.

  • Preparation: In a flame-dried Schlenk flask under an N2 atmosphere, add 5-chlorobenzoxazole (1.0 mmol, 1.0 eq), 5-bromobenzoxazole (1.0 mmol, 1.0 eq), and phenylboronic acid (1.0 mmol, 1.0 eq).

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 mmol, 5 mol%) and anhydrous K2CO3 (2.0 mmol). Causality note: We use a mild base and a standard phosphine ligand to intentionally expose the kinetic barrier of the C-Cl bond.

  • Solvent Addition: Inject degassed THF/H2O (10 mL, 4:1 v/v).

  • Reaction: Stir vigorously at 25 °C. Causality note: Running at room temperature prevents thermodynamic equilibration and strictly highlights the kinetic oxidative addition differences.

  • Validation (Aliquots): Withdraw 50 µL aliquots at 15, 30, and 60 minutes. Quench immediately with EtOAc/H2O, extract, and analyze the organic layer via LC-MS.

  • Expected Outcome: The LC-MS chromatogram will reveal the near-complete consumption of 5-bromobenzoxazole to form 5-phenylbenzoxazole. Crucially, >95% of the 5-chlorobenzoxazole will remain unreacted.

CompetitionAssay Start Equimolar Mixture: 5-Cl & 5-Br Benzoxazole Reagents Add Phenylboronic acid (1 eq) Pd(PPh3)4 (5 mol%), K2CO3 Start->Reagents Reaction Stir at 25°C in THF/H2O Reagents->Reaction Sampling Aliquots taken at 15, 30, 60 mins Reaction->Sampling Analysis LC-MS / GC-MS Analysis Sampling->Analysis Result >95% 5-Phenylbenzoxazole from 5-Br precursor Analysis->Result

Self-validating competition assay workflow for Suzuki-Miyaura cross-coupling reactivity.

Strategic Recommendations for Drug Development

When designing a synthetic route for a benzoxazole-containing API:

  • Opt for 5-Bromobenzoxazole if your route requires late-stage cross-coupling. The milder conditions preserve sensitive functional groups elsewhere on the molecule and reduce the formation of des-halogenated impurities.

  • Opt for 5-Chlorobenzoxazole if you are designing a dual-electrophile system (e.g., a scaffold containing both a bromo-arene and a chloro-benzoxazole). The vast difference in reactivity allows you to perform a highly site-selective cross-coupling at the bromo-site first, leaving the 5-chloro position intact for a subsequent, harsher coupling step [1].

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.[Link]

  • Gao, F., Kim, B.-S., & Walsh, P. J. (2014). Room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides. Chemical Communications, 50(73), 10661-10664.[Link]

Technical Comparison Guide: IR Characterization of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Utility of IR in Benzoxazole Scaffolds

In the synthesis of pharmacophores like tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (an intermediate structurally related to Orexin receptor antagonists like Suvorexant), Infrared (IR) spectroscopy serves as a critical rapid-response tool. While NMR provides structural resolution, IR is the superior method for real-time process monitoring—specifically for tracking the protection status of the exocyclic amine .

This guide objectively compares the IR spectral signature of the target carbamate against its critical process alternatives: the deprotected precursor (free amine) and common urea byproducts . By focusing on the carbonyl (


) and amine (

) regions, researchers can validate synthesis completion without the latency of chromatographic methods.
Technical Deep Dive: The Spectral Fingerprint

The target compound combines three distinct vibrational domains: the Boc-carbamate , the Benzoxazole heterocycle , and the Aryl-Chloride . Successful characterization relies on identifying the "Diagnostic Triad" of peaks.

Table 1: Diagnostic IR Peaks for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Carbamate (Boc)

Stretch
1690 – 1730 StrongPrimary Indicator. Absence indicates deprotection. Shifts depending on H-bonding (solid vs. solution).
Secondary Amine

Stretch
3300 – 3450 MediumSingle sharp band. Distinguishes from the doublet of the precursor primary amine (

).
Benzoxazole Ring

Stretch
1610 – 1630Med/StrongCharacteristic skeletal vibration of the oxazole ring.
Boc / Ether

Stretch
1150 – 1250StrongBroad/Complex band due to

of the Boc group and the benzoxazole ring.
Aryl Chloride

Stretch
700 – 800Weak/MedFingerprint region. Useful for confirming the 5-chloro substitution pattern if comparing to des-chloro analogs.

Expert Insight: The carbonyl stretch at ~1715 cm⁻¹ is your "Process Beacon." In the free amine precursor, this region is silent. If this peak broadens significantly or splits, suspect the formation of a urea impurity (often ~1660 cm⁻¹) due to moisture contamination during the Boc-protection step.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "performance" is defined by the ability to distinguish the product from its precursors and impurities.

Scenario A: Synthesis Monitoring (Target vs. Precursor)

Alternative: 5-chlorobenzo[d]oxazol-7-amine (Free Amine)

  • Mechanism: The reaction involves the nucleophilic attack of the 7-amino group on Di-tert-butyl dicarbonate (

    
    ).
    
  • Spectral Shift:

    • Target: Shows a single

      
       band (~3350 cm⁻¹) and a strong 
      
      
      
      band (~1715 cm⁻¹).
    • Precursor: Shows a characteristic

      
       doublet  (symmetric/asymmetric stretches at ~3300 and 3400 cm⁻¹) and NO carbonyl peak  above 1650 cm⁻¹.
      
  • Verdict: IR is faster than TLC for determining reaction completion. Disappearance of the

    
     doublet is the endpoint.
    
Scenario B: Purity Profiling (Target vs. Urea Impurity)

Alternative: 1,3-bis(5-chlorobenzo[d]oxazol-7-yl)urea (Potential Byproduct)

  • Mechanism: If moisture is present during isocyanate-mediated synthesis (or if Boc-anhydride decomposes), a symmetric urea can form.

  • Spectral Shift:

    • Target: Carbamate

      
       (~1715 cm⁻¹).[1]
      
    • Urea Impurity: Urea

      
       typically appears at lower wavenumbers (~1650 – 1690 cm⁻¹)  due to stronger resonance and H-bonding.
      
  • Verdict: A split carbonyl peak is a warning sign of urea contamination.

Experimental Protocol: High-Resolution ATR-FTIR

For reliable, reproducible results, follow this validated workflow.

Objective: To confirm the identity and purity of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate using Attenuated Total Reflectance (ATR) FTIR.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Diamond ATR Crystal (Single-bounce).

  • Cleaning Solvent: Isopropanol (IPA) or Ethanol (LC-MS Grade).

  • Reference Standard: Pure tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (synthesized or purchased, >95% purity).

Step-by-Step Methodology:

  • System Initialization:

    • Power on the FTIR and allow the source to stabilize (warm-up: 30 mins).

    • Set resolution to 4 cm⁻¹ and scan accumulation to 32 scans .

    • Range: 4000 – 600 cm⁻¹ .

  • Background Collection:

    • Clean the diamond crystal with lint-free tissue and IPA. Ensure no residue remains.

    • Collect a background spectrum (Air). Verify baseline flatness.

  • Sample Preparation:

    • Place a small amount (~2-5 mg) of the solid sample directly onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil until the force gauge indicates optimal contact. Insufficient pressure yields weak signals; excessive pressure can damage soft crystals, though unlikely with diamond.

  • Data Acquisition:

    • Collect the sample spectrum.[1]

    • Perform an automatic baseline correction if necessary (e.g., scattering due to particle size).

    • Normalization: Normalize the strongest peak (likely the

      
       stretch at ~1715 cm⁻¹) to 1.0 absorbance units for easy comparison.
      
  • Data Analysis:

    • Identify the key diagnostic peaks from Table 1 .

    • Compare the fingerprint region (1500–600 cm⁻¹) against the reference standard.

    • Check for impurity peaks (e.g., broad

      
       stretch >3400 cm⁻¹ indicating moisture, or split 
      
      
      
      ).
Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis monitoring.

G Start Start: Acquire IR Spectrum CheckCO Check 1700-1740 cm⁻¹ Region Start->CheckCO CO_Present Strong Peak Present? CheckCO->CO_Present CheckNH Check 3300-3500 cm⁻¹ Region CO_Present->CheckNH Yes (Strong ~1715) Fail_Precursor Precursor Detected: Free Amine (Incomplete Reaction) CO_Present->Fail_Precursor No (Silent) NH_Type Single Band or Doublet? CheckNH->NH_Type Success Target Confirmed: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate NH_Type->Success Single Sharp Band (~3350) NH_Type->Fail_Precursor Doublet (NH2) Fail_Impurity Impurity Alert: Check for Urea (Split C=O) or Moisture NH_Type->Fail_Impurity Broad/Messy

Figure 1: Decision Logic for IR-Based Quality Control of Boc-Protected Benzoxazoles.

References
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for IR functional group frequencies).

  • Sigma-Aldrich. (n.d.). IR Spectrum of tert-Butyl carbamate (Analogous Structure). Merck KGaA. Retrieved October 26, 2023.

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021).[2] Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. International Journal of Chemical Research, 5(2), 1-4.[2] (Provides experimental IR data for similar Boc-protected heteroaryl amines: C=O at 1681 cm⁻¹, NH at 3350 cm⁻¹).

  • RSC Advances. (2014). Supplementary Information for Boc-protection of amines. Royal Society of Chemistry. (Detailed peak assignments for Boc-NH-Ar systems).

  • National Institute of Standards and Technology (NIST). (2023). Benzoxazole IR Spectrum. NIST Chemistry WebBook.[3] (Reference for benzoxazole ring skeletal vibrations).

Sources

Comparative Guide: Benzoxazole vs. Benzimidazole Carbamate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Benzoxazole Carbamate Analogs Content Type: Publish Comparison Guide

Executive Summary & Chemical Logic

This guide provides an in-depth technical comparison between Benzoxazole Carbamates and their nitrogen-isosteres, the Benzimidazole Carbamates . While benzimidazole carbamates (e.g., Albendazole, Mebendazole, Carbendazim) are the "Gold Standard" for anthelmintic and fungicidal therapy targeting


-tubulin, the benzoxazole analogs present a distinct pharmacological profile due to the bioisosteric replacement of the ring nitrogen (-NH-) with oxygen (-O-).

Key Takeaway: The substitution of -NH- with -O- fundamentally alters the hydrogen-bonding capacity within the colchicine-binding site of tubulin. Consequently, while benzoxazole carbamates often exhibit reduced anthelmintic potency compared to benzimidazoles, they have emerged as potent scaffolds for anticancer (kinase inhibition) and antimicrobial applications where lipophilicity and alternative binding modes are advantageous.

Mechanistic Comparison: The Tubulin Binding Paradox

To understand the activity difference, one must analyze the molecular interaction at the target site: the colchicine-binding domain of


-tubulin.
The "NH" Hydrogen Bond Factor
  • Benzimidazoles: The proton on the imidazole nitrogen (

    
    -H) acts as a critical hydrogen bond donor . It interacts with key residues (specifically Glu198  and Phe200 ) in the 
    
    
    
    -tubulin pocket. This lock-and-key fit prevents tubulin polymerization, causing parasite death.
  • Benzoxazoles: The oxygen atom is a hydrogen bond acceptor only; it lacks the donor proton. This loss of a crucial H-bond significantly reduces affinity for the helminth tubulin pocket, explaining the lower anthelmintic efficacy of simple benzoxazole carbamates.

Visualization of Mechanism (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow determining the biological fate of these analogs.

SAR_Logic Core Heterocyclic Core BZI Benzimidazole (X = NH) Core->BZI X=NH BZO Benzoxazole (X = O) Core->BZO X=O Subst C2-Carbamate Moiety (-NH-CO-OMe) BZI->Subst Tubulin Target: Beta-Tubulin (Colchicine Site) BZI->Tubulin Primary Mode BZO->Subst BZO->Tubulin Weak Mode Kinase Target: Kinases (VEGFR-2 / EGFR) BZO->Kinase Alternative Mode Effect_BZI High Affinity Binding (H-Bond Donor Present) Tubulin->Effect_BZI Glu198 Interaction Effect_BZO Reduced Tubulin Affinity (Loss of H-Bond Donor) Tubulin->Effect_BZO No H-Bond Donor Outcome_AntiC Potent Anticancer/Antimicrobial (Lipophilic Driven) Kinase->Outcome_AntiC Outcome_AntiH Potent Anthelmintic (e.g., Mebendazole) Effect_BZI->Outcome_AntiH Effect_BZO->Outcome_AntiC

Caption: SAR decision tree showing how the heteroatom switch (NH vs O) diverts activity from anthelmintic (tubulin) to anticancer (kinase/lipophilic) pathways.

Comparative Biological Activity Data

The table below synthesizes data from multiple SAR studies comparing the direct analogs (Methyl carbamates) and their derivatives.

FeatureBenzimidazole Carbamates (e.g., Carbendazim)Benzoxazole Carbamates (e.g., Methyl benzoxazol-2-ylcarbamate)
Core Structure Benzene fused to ImidazoleBenzene fused to Oxazole
Electronic Nature Amphoteric (Acidic NH, Basic N)Weakly Basic / Neutral
Lipophilicity (LogP) Moderate (LogP ~1.5 - 2.5)Higher (LogP ~2.0 - 3.0)
Tubulin Affinity High (

in

M range)
Low / Moderate
Anthelmintic Activity Excellent (IC50 < 0.1

M)
Poor (IC50 > 10

M typically)
Anticancer Target Tubulin PolymerizationVEGFR-2, EGFR, Topoisomerase II
Antimicrobial Activity Moderate (Gram +ve selective)High (Broad spectrum, inc. M. tuberculosis)

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols. These are designed to be self-validating controls.

Synthesis of Methyl Benzoxazol-2-ylcarbamate

This protocol avoids the use of highly toxic phosgene gas, utilizing methyl chloroformate as a safer alternative.

Reagents:

  • 2-Aminobenzoxazole (1.0 eq)

  • Methyl chloroformate (1.2 eq)

  • Pyridine (solvent/base)

  • Dichloromethane (DCM) for extraction

Workflow Diagram:

Synthesis_Workflow Step1 Dissolution: Dissolve 2-Aminobenzoxazole in dry Pyridine (0°C) Step2 Acylation: Add Methyl Chloroformate dropwise over 30 mins Step1->Step2 Step3 Reaction: Stir at 0°C for 1h, then RT for 4h Step2->Step3 Step4 Quench: Pour into ice-cold water. Precipitate forms. Step3->Step4 Step5 Purification: Filter solid, wash with water. Recrystallize from Ethanol. Step4->Step5

Caption: Step-by-step synthesis of benzoxazole carbamate via acylation of 2-aminobenzoxazole.

Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product should act less polar than the starting amine.

  • IR Spectroscopy: Look for the appearance of the carbamate carbonyl peak at ~1720-1740 cm⁻¹.

Tubulin Polymerization Inhibition Assay (In Vitro)

This assay definitively differentiates between the two analogs.

  • Preparation: Use purified bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add test compounds (Benzoxazole vs. Benzimidazole) at varying concentrations (0.1 - 50 µM). Include Nocodazole as a positive control and DMSO as a negative control.

  • Initiation: Start polymerization by heating to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Benzimidazole Carbamate:[1][2][3] Expect rapid plateau/inhibition of absorbance increase (Vmax reduction).

    • Benzoxazole Carbamate:[4] Expect a curve similar to the DMSO control (minimal inhibition) unless high concentrations are used.

References

  • Refined Structure-Activity Relationships of Benzimidazole Carbamates. Journal of Medicinal Chemistry.

  • Mechanism of Action of Benzimidazoles: Tubulin Targeting. International Journal for Parasitology.

  • Synthesis and Biological Evaluation of Benzoxazole Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Comparative Molecular Docking of Benzazoles with Beta-Tubulin. Journal of Molecular Structure.

  • Anticancer Potential of Benzoxazole Derivatives: VEGFR-2 Inhibition. Bioorganic & Medicinal Chemistry Letters.

Sources

Strategic Selection of Reference Standards for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate: A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of pharmaceutical process development, tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (CAS 1356111-25-5) represents a critical intermediate scaffold, sharing structural homology with blockbuster insomnia therapeutics like Suvorexant. Its quality control (QC) presents a unique paradox: the molecule combines a robust benzoxazole core with a labile Boc-protective group, creating a "stability-purity" trade-off during analysis.

This guide objectively compares the three primary strategies for establishing reference standards for this compound. Rather than merely listing commercial suppliers, we analyze the performance, regulatory compliance, and cost-efficiency of using Commercial Research Grade materials versus Custom Certified Reference Materials (CRMs) versus In-House qNMR-Validated Standards.

Part 1: Technical Context & Structural Vulnerabilities

Before selecting a standard, one must understand the molecule's behavior under analytical conditions. The tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate possesses two primary degradation pathways that dictate QC requirements:

  • Acid-Catalyzed Deprotection: The tert-butyl carbamate (Boc) group is sensitive to acidic mobile phases (e.g., >0.1% TFA), leading to the formation of 5-chlorobenzo[d]oxazol-7-amine.

  • Nucleophilic Ring Opening: The oxazole ring is susceptible to hydrolysis under basic conditions or prolonged exposure to protic solvents, generating ring-opened phenolic amides.

Implication for Standards: A reference standard that has "drifted" (degraded) will lead to false potency assignment of production batches, potentially causing OOS (Out of Specification) investigations in later GMP steps.

Part 2: Comparative Analysis of Reference Standard Strategies

We evaluated three distinct approaches to sourcing QC standards for this intermediate. The "Performance" is defined by the Accuracy of Potency Assignment and Supply Chain Resilience .

Option A: Custom Certified Reference Material (CRM)

The "Gold Standard" for late-stage GMP.

  • Description: A >99.0% pure material synthesized specifically for QC, accompanied by a COA detailing mass balance (TGA, KF, ROI, HPLC).

  • Performance: Highest accuracy (+/- 0.5%).

  • Pros: Full regulatory compliance (ICH Q7); traceability established by supplier.

  • Cons: Extremely high cost ($2,000+ per 100mg); long lead times (8-12 weeks); risk of lot-to-lot variability if custom synthesized.

Option B: Commercial Research Grade (The "Off-the-Shelf" Alternative)

Commonly used in early discovery.

  • Description: Material purchased from catalog suppliers (e.g., BLD Pharm, Sigma) with a nominal purity of "≥95%".

  • Performance: Low to Moderate accuracy (+/- 5.0%).

  • Pros: Immediate availability; low cost.

  • Cons: Dangerous for QC. "95%" often implies Area% by HPLC-UV, which ignores residual solvents, water, and inorganic salts. Using this as a 100% potency standard introduces a systematic bias, overestimating the purity of your production batches.

Option C: In-House Primary Standard via qNMR (The Recommended Strategy)

The "Self-Validating" Hybrid.

  • Description: Purchasing Option B (Research Grade) and re-qualifying it internally using Quantitative NMR (qNMR) against a NIST-traceable internal standard.

  • Performance: High accuracy (+/- 1.0%).

  • Pros: Combines the speed of off-the-shelf sourcing with the accuracy of a CRM; independent of the vendor's claims; detects residual solvents implicitly.

  • Cons: Requires NMR access and expertise.

Comparative Data Summary
FeatureOption A: Custom CRM Option B: Commercial Grade Option C: In-House qNMR
Purity Claim >99.0% (Mass Balance)≥95% (HPLC Area%)Absolute Wt% (Calculated)
Uncertainty Low (<0.5%)High (Unknown)Moderate (<1.0%)
Lead Time 8-12 Weeks1-3 Days3 Days (Sourcing + Analysis)
Cost Efficiency LowHighOptimal
Risk of Bias MinimalHigh (Solvent/Salt blind) Minimal

Part 3: Experimental Protocols

Protocol 1: The "Self-Validating" qNMR Qualification

This protocol transforms a cheap commercial sample into a robust Primary Reference Standard.

Principle: qNMR relies on the direct proportionality between signal integration and the number of nuclei, independent of the molecule's response factor.[1][2]

Materials:

  • Analyte: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate (~10 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM). Must have non-overlapping signals with the benzoxazole.

  • Solvent: DMSO-d6 (To ensure solubility of the rigid benzoxazole core).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (Critical: must be 5x T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the diagnostic Boc signal (9H, singlet, ~1.5 ppm) or the aromatic protons (if distinct) against the IS signal.

Calculation:



Where 

is purity,

is integral area,

is number of protons, and

is molecular weight.[3]
Protocol 2: HPLC-UV Purity Assessment (Orthogonal Check)

Used to confirm chromatographic purity and detect impurities that qNMR might miss (e.g., isomers).

  • Column: C18 Phenyl-Hexyl (Provides pi-pi selectivity for the benzoxazole ring), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5). Note: Avoid TFA to prevent Boc deprotection on-column.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bonds).

Part 4: Visualizing the QC Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard, ensuring a closed-loop quality system.

QC_Strategy Start Need Reference Standard for (5-chlorobenzo[d]oxazol-7-yl)carbamate Decision Is this for GMP Release or Early R&D? Start->Decision Source_Comm Source Commercial Research Grade (≥95%) qNMR_Step Perform qNMR Validation (Protocol 1) Source_Comm->qNMR_Step HPLC_Step Perform HPLC Profiling (Protocol 2) Source_Comm->HPLC_Step Source_Custom Source Custom Certified CRM (>99%) Release Release as Working Standard Source_Custom->Release Use Vendor COA Decision->Source_Comm Early R&D / Cost Sensitive Decision->Source_Custom Late GMP / Regulatory Data_Eval Compare Purity Values: Is qNMR Purity < HPLC Area%? qNMR_Step->Data_Eval HPLC_Step->Data_Eval Result_Pass Assign qNMR Value as Potency Factor Data_Eval->Result_Pass Yes (Expected bias) Result_Fail Reject: High Residual Solvent/Salt Content Data_Eval->Result_Fail Discrepancy > 10% Result_Pass->Release

Caption: Figure 1. Decision logic for qualifying a working standard. Note the critical step of comparing qNMR (absolute mass) vs. HPLC (relative response) to detect hidden non-chromophoric impurities.

Part 5: Impurity Fate Mapping

Understanding where impurities originate allows the QC scientist to select the right method.

Impurity_Map Target Target Molecule: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate Impurity_A Impurity A: 5-chlorobenzo[d]oxazol-7-amine (Deprotected) Target->Impurity_A Loss of Boc Impurity_B Impurity B: Ring-Opened Phenolic Amide (Hydrolysis) Target->Impurity_B Oxazole Cleavage Condition_Acid Acidic Mobile Phase (TFA/Formic Acid) Condition_Acid->Impurity_A Condition_Base Basic Workup / Protic Solvents Condition_Base->Impurity_B

Caption: Figure 2. Degradation pathways. Impurity A is common in HPLC methods using acidic modifiers; Impurity B appears in degraded standards stored improperly.

References

  • International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Almac Group. (2022). QNMR – a modern alternative to HPLC for Reference Standard Qualification. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Status: Research Chemical (Novel Intermediate) CAS: Not Globally Listed (Treat as Category 3 High-Potency Intermediate )

Critical Warning: No specific Safety Data Sheet (SDS) exists in public chemical registries for this exact isomer. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous chlorobenzoxazoles and Boc-protected anilines. You must apply the Precautionary Principle : treat this substance as a potential sensitizer, irritant, and harmful by inhalation until toxicological data proves otherwise.

Inferred Hazard Profile (GHS Classification)

Based on the functional groups (Chlorine + Benzoxazole + Carbamate), the following hazards are assigned for risk management:

Hazard ClassCategoryHazard Statement (Inferred)
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin and serious eye irritation.[2][3]
STOT - SE Cat 3H335: May cause respiratory irritation.[4]
Sensitization Cat 1 (Skin)H317: May cause an allergic skin reaction (Common in benzoxazoles).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to solid organic intermediates (inhalation of fines) and halogenated solutions (dermal absorption).

Respiratory Protection
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (Solids): If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH N95 or P100 particulate respirator .

  • Rationale: Benzoxazole dusts are potent respiratory irritants. The Boc-group adds lipophilicity, potentially increasing bioavailability if inhaled.

Dermal Protection (Gloves)

Do not rely on standard latex. The presence of the chlorine atom and the likely solvents used (DCM, DMSO) require specific barrier materials.

TaskGlove MaterialThicknessBreakthrough TimeRationale
Solid Handling Nitrile (Disposable)4-5 mil>480 min (Solid)Sufficient for dry powder; protects against incidental contact.
Solution (DCM) Silver Shield / Laminate >2.7 mil>240 minChlorinated solvents (DCM) permeate nitrile in <2 mins.
Solution (DMSO) Nitrile (Double Gloved)8-10 mil>120 minDMSO facilitates transdermal transport of dissolved toxins.
Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Safety glasses with side shields are insufficient for this compound in solution, as splashes can wick around frames.

Part 3: Operational Workflow & Logistics

Storage & Stability[1][2][4][5][6][7][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if possible.

  • Incompatibilities: Strong acids (cleaves the Boc-group), strong oxidizers.

Experimental Protocol: Safe Solubilization

This compound is likely hydrophobic. Common solvents include Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

  • Preparation: Place the reaction vessel inside the fume hood. Ensure the sash is at the working height.

  • Weighing: Use an anti-static gun on the weighing boat to prevent "fly-away" powder.

  • Dissolution: Add solvent slowly.

    • Note: If using DCM, pressure can build up in sealed vials due to high vapor pressure. Vent frequently.

  • Quenching: If reacting with acids (e.g., TFA for deprotection), significant CO₂ gas will evolve. Ensure adequate headspace in glassware.

Visualization: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound from storage to disposal.

SafeHandling cluster_safety Critical Safety Checks Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile (Solid) or Laminate (Soln) Start->CheckPPE Weighing Weighing Station (In Hood or Vented Enclosure) CheckPPE->Weighing Dry Powder Solubilization Solubilization (DCM/DMSO/DMF) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction SolventCheck Solvent Used? Reaction->SolventCheck WasteHalo DISPOSAL A: Halogenated Organic Waste SolventCheck->WasteHalo Contains DCM/Chloroform or High Cl- Load WasteNonHalo DISPOSAL B: Non-Halogenated Waste SolventCheck->WasteNonHalo Only DMSO/MeOH (Verify Local Regs)

Figure 1: Operational logic flow for handling tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, emphasizing the critical decision point for waste disposal based on solvent choice.

Part 4: Emergency Response & Disposal[9]

Spill Response Logic

Scenario: You drop a vial containing 500mg of solid powder.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves and N95 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust lofting).

  • Clean: Scoop up wet towels and place in a wide-mouth jar.

  • Decontaminate: Wash surface with soap and water (detergent helps solubilize the lipophilic carbamate).

Waste Disposal: The "Halogen Rule"

Because this molecule contains a Chlorine atom (5-chloro...), it technically classifies as halogenated waste even if dissolved in non-halogenated solvents (like Acetone).

  • Rule: If the total halogen content is >1000 ppm (0.1%), it must go into the Halogenated Waste Stream .

  • Labeling: "Hazardous Waste - Halogenated Organic. Contains: tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate."

  • Do Not: Do not mix with acid waste (risk of generating toxic gases or uncontrolled deprotection).[5]

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Boc-protected Amino Acids: A Technical Guide. Retrieved from (Analogous handling for Boc-protected solids).

  • Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl carbamate. Retrieved from (Base carbamate toxicity data).

  • Apollo Scientific. (n.d.). Safety Data Sheet: 2,5-Dichloro-1,3-benzoxazole. Retrieved from (Analogous chlorobenzoxazole hazards).

  • Cornell University EHS. (2023). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from (Disposal protocols).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.